RWJ-445167
Description
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Properties
Molecular Formula |
C18H24N6O5S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-[2-(diaminomethylideneamino)oxyethyl]-2-[6-methyl-3-[(3-methylphenyl)sulfonylamino]-2-oxo-1-pyridinyl]acetamide |
InChI |
InChI=1S/C18H24N6O5S/c1-12-4-3-5-14(10-12)30(27,28)23-15-7-6-13(2)24(17(15)26)11-16(25)21-8-9-29-22-18(19)20/h3-7,10,23H,8-9,11H2,1-2H3,(H,21,25)(H4,19,20,22) |
InChI Key |
GHCPCZIUEYRYJT-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
RWJ-445167: A Technical Overview of its Mechanism of Action as a Dual Thrombin and Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Summary: RWJ-445167 is a potent, synthetic, small-molecule inhibitor that demonstrates a dual mechanism of action, targeting two critical serine proteases in the blood coagulation cascade: thrombin (Factor IIa) and Factor Xa. Its development as an antithrombotic agent was aimed at providing a comprehensive approach to anticoagulation by intervening at two distinct, yet central, points in the cascade. Despite promising in vitro activity, its clinical development was halted due to low oral bioavailability. This technical guide provides an in-depth look at the available data on this compound's mechanism of action, compiling quantitative data, outlining plausible experimental methodologies for its characterization, and visualizing its role in the coagulation pathway.
Quantitative Inhibition Data
This compound exhibits potent inhibition of thrombin and, to a lesser extent, Factor Xa. The inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates greater potency.
| Target Enzyme | Inhibition Constant (Ki) |
| Thrombin (Factor IIa) | 4.0 nM[1] |
| Factor Xa | 230 nM[1] |
Mechanism of Action: Dual Inhibition of the Coagulation Cascade
The primary mechanism of action of this compound is the direct, competitive inhibition of both thrombin and Factor Xa. These two enzymes occupy pivotal positions in the final common pathway of the coagulation cascade, making them attractive targets for anticoagulant therapy.
-
Inhibition of Factor Xa: Factor Xa, as part of the prothrombinase complex, is responsible for the conversion of prothrombin (Factor II) to thrombin. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation.
-
Inhibition of Thrombin: Thrombin is the ultimate effector enzyme in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers, which then polymerize to form a stable blood clot. Thrombin also amplifies its own production by activating upstream clotting factors and platelets. Direct inhibition of thrombin by this compound prevents fibrin formation and platelet activation, the terminal events in clot formation.
The dual-targeting nature of this compound offers a potentially more effective and broader anticoagulant profile compared to single-target agents.
Signaling Pathway
The following diagram illustrates the points of intervention of this compound within the final common pathway of the blood coagulation cascade.
Experimental Protocols
While the specific, detailed protocols for the characterization of this compound are not publicly available in their entirety, the following represents a plausible reconstruction of the methodologies likely employed for the determination of its inhibitory activity based on standard biochemical practices for similar enzyme inhibitors.
In Vitro Thrombin and Factor Xa Inhibition Assays (Chromogenic)
These assays are designed to measure the ability of an inhibitor to block the enzymatic activity of thrombin or Factor Xa on a synthetic, color-producing (chromogenic) substrate.
Principle: The enzyme (thrombin or Factor Xa) cleaves a specific chromogenic substrate, releasing a chromophore (typically p-nitroaniline), which can be quantified by measuring the absorbance of light at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
General Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of human thrombin or Factor Xa in a suitable assay buffer (e.g., Tris-HCl with physiological pH and salt concentrations).
-
Prepare a working solution of the respective chromogenic substrate (e.g., S-2238 for thrombin, S-2222 for Factor Xa).
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the enzyme solution (thrombin or Factor Xa).
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates of absorbance change) for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme's activity).
-
The Ki value can then be calculated from the IC50 value using the Michaelis-Menten constant (Km) of the substrate and the substrate concentration, typically using the Cheng-Prusoff equation.
-
The following diagram illustrates a generalized workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a well-characterized dual inhibitor of thrombin and Factor Xa with high in vitro potency. Its mechanism of action, involving the simultaneous inhibition of two key enzymes in the coagulation cascade, represents a rational approach to antithrombotic therapy. While its clinical development was ultimately unsuccessful due to pharmacokinetic limitations, the study of this compound has contributed to the broader understanding of dual-target anticoagulants and serves as an important case study for drug development professionals in the field of hemostasis and thrombosis. Further research into prodrug strategies or alternative delivery methods could potentially overcome the bioavailability challenges of this and similar compounds.
References
In-Depth Technical Guide: RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-445167, also known as 3DP-10017, is a synthetic, small-molecule, dual-action inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Developed by Johnson & Johnson, this oxyguanidine-based compound demonstrated potent antithrombotic activity in preclinical studies. Despite its promising in vitro and in vivo efficacy, the development of this compound was discontinued (B1498344) after it exhibited low oral bioavailability in human clinical trials. This guide provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, experimental protocols, and its place within the coagulation pathway.
Core Compound Data
| Parameter | Value | Reference |
| IUPAC Name | N-(2-(2-(amino(imino)methoxyamino)acetamido)ethyl)-N-(p-tolylsulfonyl)anthraniloyl)-N'-(p-tolylsulfonyl)anthranilamide | |
| Molecular Formula | C18H24N6O5S | [1] |
| Molecular Weight | 436.49 g/mol | |
| CAS Number | 226566-43-4 | |
| Synonyms | 3DP-10017 | [2] |
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly and competitively inhibiting the enzymatic activity of both thrombin and Factor Xa. These two enzymes occupy critical junctures in the coagulation cascade.
-
Factor Xa is the converging point of the intrinsic and extrinsic pathways, responsible for the conversion of prothrombin to thrombin.
-
Thrombin is the final effector protease of the cascade, which cleaves fibrinogen to fibrin, leading to clot formation. It also amplifies its own production by activating upstream clotting factors.
By inhibiting both of these enzymes, this compound effectively blocks both the generation of thrombin and its downstream effects, leading to a potent antithrombotic outcome.
Quantitative Inhibitory Activity
The inhibitory potency of this compound against its target enzymes has been quantified through the determination of its inhibition constants (Ki).
| Target Enzyme | Ki Value (nM) | Reference |
| Thrombin (Factor IIa) | 4.0 | [3][4][5] |
| Factor Xa | 230 | [3][4][5] |
These values indicate that this compound is a more potent inhibitor of thrombin than Factor Xa.
Experimental Protocols
While the original, detailed protocols for the initial evaluation of this compound are not publicly available in full, based on standard practices in the field and information from related publications, the following methodologies are likely to have been employed.
Enzymatic Assays for Ki Determination
Objective: To determine the inhibition constant (Ki) of this compound against human α-thrombin and human Factor Xa.
Methodology:
-
Enzyme and Substrate Preparation: Purified human α-thrombin and Factor Xa are used. A chromogenic or fluorogenic substrate specific to each enzyme is prepared in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol and NaCl).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme, buffer, and varying concentrations of this compound (or vehicle control) are pre-incubated in a 96-well plate at a controlled temperature (e.g., 37°C).
-
The reaction is initiated by the addition of the specific substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis:
-
The initial velocity (rate) of the reaction is calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors or by using the Cheng-Prusoff equation if IC50 values are first determined.
-
In Vivo Antithrombotic Activity Assessment
Objective: To evaluate the antithrombotic efficacy of this compound in a preclinical animal model. A likely model, given the compound's targets, is a rat arterial thrombosis model.[1]
Methodology:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Thrombosis Induction: Anesthetized rats are subjected to a pro-thrombotic stimulus in a major artery (e.g., the carotid artery). A common method is electrical injury or ferric chloride application to induce endothelial damage and subsequent thrombus formation.
-
Drug Administration: this compound is administered to different groups of animals at various doses, typically via intravenous (IV) or intraduodenal administration due to its known poor oral bioavailability. A control group receives the vehicle.
-
Efficacy Measurement: The primary endpoint is the measurement of thrombus weight or the time to vessel occlusion. Blood flow through the artery can be monitored using a Doppler flow probe.
-
Data Analysis: The dose-response relationship for the antithrombotic effect is determined by comparing the thrombus weight or time to occlusion in the drug-treated groups to the control group. The ED50 (the dose required to achieve 50% of the maximal effect) can be calculated.
Pharmacokinetic Profile
The primary limitation of this compound is its low oral bioavailability.[6] A study focused on improving its absorption through a specific formulation provides some insight into its pharmacokinetic properties in rats.
| Parameter | Free Compound Solution | Complex in In-situ Gelling Formulation | Reference |
| Administration Route | Duodenal | Duodenal | [1] |
| Bioavailability | 4.26% | 28.24% | [1] |
| Aqueous Solubility | 61 mg/mL | 0.58 mg/mL (as complex) | [1] |
| Partition Coefficient | 0.05 | 7.59 (as complex) | [1] |
These data highlight the hydrophilic nature of the free compound and the significant improvement in bioavailability achieved by increasing its lipophilicity through complexation and formulation.
Summary and Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa with demonstrated antithrombotic activity in preclinical models. Its mechanism of action, targeting two central points in the coagulation cascade, provides a strong rationale for its anticoagulant effects. However, the compound's development was halted due to poor oral bioavailability, a common challenge for hydrophilic drugs. The exploration of prodrugs and advanced formulations to overcome this limitation underscores the compound's initial promise.[1][6] The data and methodologies presented in this guide offer a technical foundation for researchers interested in the study of dual-action anticoagulants and the challenges of oral drug delivery.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. RWJ 445167 prodrugs (Johnson & Johnson) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
RWJ-445167: A Technical Whitepaper on a Dual Inhibitor of Thrombin and Factor Xa
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of RWJ-445167, a potent dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. This whitepaper details the compound's inhibitory properties, the experimental methodologies used for its characterization, and its mechanism of action within the context of the blood coagulation signaling pathway.
Core Inhibitory Properties
This compound, also known as 3DP-10017, has been identified as a competitive inhibitor of both thrombin and Factor Xa.[1][2][3] The inhibitory activity of this compound is quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Quantitative Inhibitory Data
The following table summarizes the key quantitative data for this compound's inhibitory activity against human thrombin and Factor Xa.
| Target Enzyme | Inhibitor | Ki (nM) |
| Thrombin (Factor IIa) | This compound | 4.0 |
| Factor Xa | This compound | 230 |
Mechanism of Action: Targeting the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting two critical serine proteases in the coagulation cascade. The coagulation cascade is a series of enzymatic reactions that result in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury.[4][5][6][7][8] The cascade is traditionally divided into the intrinsic, extrinsic, and common pathways.
-
Factor Xa is positioned at the convergence of the intrinsic and extrinsic pathways, making it a crucial amplification point in the cascade. Its inhibition by this compound effectively reduces the conversion of prothrombin to thrombin.
-
Thrombin is the final key enzyme in the cascade, responsible for converting fibrinogen to fibrin, which forms the structural basis of the blood clot. Direct inhibition of thrombin by this compound prevents the formation of a stable clot.
By targeting both Factor Xa and thrombin, this compound provides a dual mechanism of action that potently inhibits clot formation.[9][10][11]
Signaling Pathway Diagram
The following diagram illustrates the blood coagulation cascade and highlights the points of inhibition by this compound.
Experimental Protocols
The determination of the inhibitory activity of this compound against thrombin and Factor Xa involves specific in vitro enzymatic assays. The following sections describe the general principles and representative protocols for these assays.
Thrombin Inhibition Assay (Ki Determination)
Principle: The inhibitory activity of this compound on thrombin is determined by measuring the rate of cleavage of a chromogenic or fluorogenic substrate by human thrombin in the presence and absence of the inhibitor. The Ki value is then calculated from the inhibition data.
Representative Protocol:
-
Reagents and Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238 or a similar AMC-based substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
To each well of the microplate, add the assay buffer, the thrombin substrate, and the inhibitor solution at various concentrations.
-
Initiate the enzymatic reaction by adding a fixed concentration of human thrombin to each well.
-
Immediately measure the change in absorbance or fluorescence over time in a kinetic mode at a constant temperature (e.g., 37°C).[12][13][14][15]
-
The rate of the reaction is determined from the linear portion of the progress curve.
-
-
Data Analysis:
-
The initial velocity of the reaction is plotted against the inhibitor concentration.
-
The data are fitted to the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibition to determine the IC50 value.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the substrate for the enzyme.
-
Factor Xa Inhibition Assay (Ki Determination)
Principle: Similar to the thrombin inhibition assay, the inhibitory effect of this compound on Factor Xa is assessed by measuring the enzymatic cleavage of a specific chromogenic or fluorogenic substrate in the presence of the inhibitor.
Representative Protocol:
-
Reagents and Materials:
-
Human Factor Xa
-
Chromogenic or fluorogenic Factor Xa substrate (e.g., S-2765 or a similar pNA-based substrate)
-
Assay Buffer (e.g., Tris-HCl buffer with physiological pH, containing NaCl and a carrier protein like BSA)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the assay buffer, the Factor Xa substrate, and the inhibitor at various concentrations to the wells of the microplate.
-
Start the reaction by adding a fixed concentration of human Factor Xa.
-
Monitor the kinetic change in absorbance or fluorescence at a constant temperature.[2][16][17][18][19]
-
-
Data Analysis:
-
The initial reaction velocities are determined and plotted against the inhibitor concentrations.
-
The IC50 value is obtained by fitting the data to an appropriate inhibition model.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, considering the substrate concentration and the Km of the substrate for Factor Xa.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the inhibitory constants of this compound.
References
- 1. A Novel Prodrug Strategy Based on Reversibly Degradable Guanidine Imides for High Oral Bioavailability and Prolonged Pharmacokinetics of Broad-Spectrum Anti-influenza Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. radiopaedia.org [radiopaedia.org]
- 5. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Coagulation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
- 13. austinpublishinggroup.com [austinpublishinggroup.com]
- 14. abcam.com [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Xa Assays [practical-haemostasis.com]
- 19. labcorp.com [labcorp.com]
RWJ-445167: A Technical Overview of a Dual Thrombin and Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-445167, also known as 3DP-10017, is a potent, synthetic small molecule that demonstrates a dual inhibitory mechanism against two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa (FXa). Its ability to target both enzymes distinguishes it from many anticoagulants that exhibit specificity for a single factor. This technical guide provides a comprehensive overview of the inhibitory profile of this compound, including its quantitative inhibition data and the logical framework for its evaluation. While specific, detailed experimental protocols from the primary literature are not publicly available, this document outlines the standard methodologies employed for such characterizations.
Introduction to this compound
This compound is an oxyguanidine-based compound that has been investigated for its antithrombotic properties. The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin (B1330869) clot. Thrombin and Factor Xa are critical junctures in this cascade, making them prime targets for anticoagulant therapies. By inhibiting both, this compound has the potential to effectively modulate thrombus formation. The compound was advanced to human clinical studies; however, it exhibited low oral bioavailability, which led to the exploration of various prodrug strategies.[1]
Quantitative Inhibition Data
The inhibitory potency of this compound against human thrombin and Factor Xa has been determined through enzymatic assays, yielding the inhibition constants (Ki). The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition and is a measure of the inhibitor's binding affinity for the enzyme.
| Target Enzyme | Inhibitor | Ki (nM) |
| Thrombin (Factor IIa) | This compound | 4.0[2] |
| Factor Xa | This compound | 230[2] |
Table 1: Inhibition Constants (Ki) of this compound for Thrombin and Factor Xa.
The data clearly indicates that this compound is a significantly more potent inhibitor of thrombin than of Factor Xa, with a Ki value approximately 57.5-fold lower for thrombin.
Mechanism of Action and Signaling Pathway
This compound acts as a direct inhibitor of both thrombin and Factor Xa, meaning it binds directly to the active sites of these enzymes and blocks their catalytic activity. This dual inhibition disrupts the coagulation cascade at two pivotal points.
-
Factor Xa Inhibition: Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for converting prothrombin to thrombin. By inhibiting Factor Xa, this compound reduces the rate of thrombin generation.
-
Thrombin Inhibition: Thrombin has multiple procoagulant functions, including the cleavage of fibrinogen to fibrin, the activation of platelets, and the feedback activation of Factors V, VIII, and XI. Direct inhibition of thrombin by this compound prevents these downstream events.
Experimental Protocols
While the specific experimental details for the determination of the Ki values for this compound are not available in the public domain, a generalized protocol for such enzymatic assays is described below. These are typically chromogenic assays performed in a 96-well plate format.
General Principle of Chromogenic Assays
The activity of serine proteases like thrombin and Factor Xa can be quantified by measuring the rate at which they cleave a specific chromogenic substrate. This cleavage releases a chromophore (typically p-nitroaniline), which absorbs light at a specific wavelength (e.g., 405 nm). The rate of color development is proportional to the enzyme's activity. In the presence of an inhibitor, this rate is reduced.
Generalized Protocol for Ki Determination
-
Reagent Preparation:
-
Buffer: A physiological pH buffer (e.g., Tris-HCl, pH 7.4) containing salts (e.g., NaCl) and a non-ionic surfactant to prevent non-specific binding.
-
Enzyme: Purified human thrombin or Factor Xa is diluted to a known concentration in the assay buffer.
-
Substrate: A chromogenic substrate specific for either thrombin (e.g., S-2238) or Factor Xa (e.g., S-2222) is dissolved in water or buffer.
-
Inhibitor: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to create a range of concentrations.
-
-
Assay Procedure:
-
The inhibitor (this compound) at various concentrations is pre-incubated with the enzyme (thrombin or Factor Xa) in the assay buffer for a defined period to allow for binding equilibrium to be reached.
-
The enzymatic reaction is initiated by the addition of the chromogenic substrate.
-
The absorbance at 405 nm is measured kinetically over time using a microplate reader.
-
-
Data Analysis:
-
The initial reaction velocities (rates of change in absorbance) are calculated for each inhibitor concentration.
-
The data is fitted to the Morrison equation for tight-binding inhibitors or other appropriate enzyme inhibition models to determine the IC50 value.
-
The IC50 value is then converted to the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa, with a notable preference for thrombin. Its mechanism of action targets two central points in the coagulation cascade, highlighting its potential as an antithrombotic agent. While the compound's development was hampered by poor oral bioavailability, its inhibitory characteristics provide a valuable case study for researchers in the field of anticoagulant drug discovery. The data and conceptual workflows presented in this guide offer a foundational understanding of this compound's biochemical profile.
References
In-Depth Technical Guide: 3DP-10017 (RWJ-445167)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3DP-10017, also known as RWJ-445167, is a potent, dual-action inhibitor targeting two key enzymes in the blood coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3][4] Developed for antithrombotic research, this small molecule has been investigated for its potential in preventing and treating thromboembolic diseases. Despite its significant in vitro activity, the compound's development was hampered by low oral bioavailability, which prompted further research into prodrug strategies.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and relevant experimental context for 3DP-10017.
Chemical Structure and Properties
The chemical identity and physicochemical properties of 3DP-10017 are summarized below. The structure can be visualized from its SMILES representation.
Table 1: Chemical and Physical Properties of 3DP-10017 (this compound)
| Property | Value | Source(s) |
| IUPAC Name | N-[2-(carbamimidamidooxy)ethyl]-2-[6-methyl-3-(3-methylbenzenesulfonamido)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | N/A |
| Synonyms | 3DP-10017, this compound | |
| CAS Number | 226566-43-4 | |
| Molecular Formula | C18H24N6O5S | |
| Molecular Weight | 436.49 g/mol | |
| SMILES | O=C(NCCONC(N)=N)CN1C(C)=CC=C(NS(=O)(C2=CC=CC(C)=C2)=O)C1=O | |
| Solubility | Information not publicly available. | |
| Melting Point | Information not publicly available. | |
| Boiling Point | Information not publicly available. |
Biological Activity and Mechanism of Action
3DP-10017 functions as a direct, competitive inhibitor of both thrombin and Factor Xa, two serine proteases that play critical roles at the convergence of the intrinsic and extrinsic pathways of the coagulation cascade.
Table 2: In Vitro Biological Activity of 3DP-10017 (this compound)
| Target | Parameter | Value | Source(s) |
| Thrombin (Factor IIa) | Ki | 4.0 nM | |
| Factor Xa | Ki | 230 nM |
The dual inhibition of these enzymes leads to a potent anticoagulant effect by preventing the conversion of fibrinogen to fibrin, a crucial step in clot formation.
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the points of inhibition of 3DP-10017 within the blood coagulation cascade.
Experimental Protocols
Representative Protocol: In Vitro Chromogenic Inhibition Assay
Objective: To determine the inhibitory potency (IC50 and subsequently Ki) of a test compound (e.g., 3DP-10017) against human α-thrombin and Factor Xa.
Materials:
-
Human α-thrombin (purified)
-
Human Factor Xa (purified)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with NaCl and BSA)
-
Test compound (3DP-10017) stock solution in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Compound Preparation: Prepare serial dilutions of 3DP-10017 in the assay buffer from the DMSO stock. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Enzyme and Substrate Preparation: Prepare working solutions of the enzymes (thrombin or Factor Xa) and their respective chromogenic substrates in the assay buffer at predetermined optimal concentrations.
-
Assay Workflow:
Figure 2. General workflow for the chromogenic inhibition assay. -
Data Analysis:
-
Measure the initial rate of the reaction (V) by monitoring the change in absorbance at 405 nm over time.
-
Plot the reaction rate against the concentration of the inhibitor.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
-
Synthesis and Development Considerations
The synthesis of 3DP-10017 involves multi-step organic chemistry procedures. While the detailed synthesis protocol for the parent compound is not widely published, the focus of published research has been on the synthesis of its prodrugs. This research was driven by the key limitation of 3DP-10017: its low oral bioavailability, which was deemed unacceptable for clinical progression. The prodrug approach aimed to mask the polar guanidine (B92328) group to enhance intestinal absorption, with the goal of releasing the active parent drug in vivo.
Conclusion
3DP-10017 (this compound) is a well-characterized dual inhibitor of thrombin and Factor Xa with high in vitro potency. Its mechanism of action is well-understood, and it serves as a valuable research tool for studying the coagulation cascade. However, its poor pharmacokinetic properties, specifically its low oral bioavailability, have limited its clinical development. The challenges associated with 3DP-10017 highlight the critical importance of drug-like properties, alongside potent biological activity, in the drug development process. Future research in this area may focus on novel drug delivery systems or alternative scaffolds to achieve the desired therapeutic profile for a dual-acting anticoagulant.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to RWJ-445167 for Thrombosis Research
Introduction
This compound, also known as 3DP-10017, is a potent, synthetic small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3] Its investigation in the field of thrombosis research has been driven by the hypothesis that simultaneous inhibition of these two factors could offer a synergistic antithrombotic effect.[1][2] Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound progressed to human clinical studies. However, its development was ultimately hampered by low oral bioavailability in humans.[1] This guide provides a comprehensive overview of the available technical data on this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation.
Core Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-[2-(carbamimidamidooxy)ethyl]-2-[6-methyl-3-(3-methylbenzenesulfonamido)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | MedChemExpress |
| Molecular Formula | C18H24N6O5S | MedChemExpress |
| Molecular Weight | 436.49 g/mol | MedChemExpress |
| CAS Number | 226566-43-4 | MedChemExpress |
| Target(s) | Thrombin (Factor IIa), Factor Xa | [1][2] |
| Inhibitor Type | Dual Inhibitor | [1][2] |
Mechanism of Action
This compound exerts its anticoagulant effect by directly and competitively inhibiting the enzymatic activity of both thrombin and Factor Xa. These two serine proteases occupy critical junctures in the coagulation cascade.
-
Factor Xa Inhibition: Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation.[4][5]
-
Thrombin Inhibition: Thrombin is the final effector enzyme in the coagulation cascade. It catalyzes the conversion of soluble fibrinogen to insoluble fibrin (B1330869) monomers, which then polymerize to form a stable clot. Thrombin also activates platelets and other coagulation factors, further amplifying the thrombotic response. Direct inhibition of thrombin by this compound prevents these downstream events.[4][5]
The dual inhibition of both the propagation (Factor Xa) and execution (thrombin) phases of coagulation is hypothesized to provide a more potent and potentially safer antithrombotic profile compared to single-target agents.[1][2]
Caption: Inhibition of Factor Xa and Thrombin by this compound.
Quantitative Data
In Vitro Inhibitory Potency
| Target | Inhibition Constant (Ki) | Reference |
| Thrombin | 4.0 nM | MedChemExpress |
| Factor Xa | 230 nM | MedChemExpress |
Preclinical Anticoagulant and Antithrombotic Activity
While the full dataset from preclinical studies is not publicly available, information from abstracts and related publications indicates that this compound demonstrated potent antithrombotic activity in a rat model of arterial thrombosis.[1][2] The studies were conducted in a high-shear, platelet-dependent vascular injury model where an acute electrical injury was applied to the carotid artery.[1][2]
The anticoagulant activity of this compound and its prodrugs was evaluated in rats by monitoring anticoagulant effects at 2 hours after oral administration.[1]
| Animal Model | Efficacy Endpoint | Result | Reference |
| Rat Carotid Artery Thrombosis Model | Antithrombotic Efficacy | Potent antithrombotic activity observed. Showed additional efficacy compared to argatroban, suggesting potential synergy from dual inhibition. | [1][2] |
| Rat Model | Anticoagulant Activity (Oral Admin.) | Evaluated for parent drug and prodrugs. | [1] |
Human Clinical Bioavailability
This compound was advanced into human clinical studies. However, its oral bioavailability in humans was found to be below acceptable limits, which led to the exploration of prodrug strategies.[1] Unfortunately, the prodrug candidates that were synthesized and evaluated did not show a worthwhile improvement in anticoagulant activity compared to the parent drug when administered orally to rats.[1]
Experimental Protocols
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency (Ki) of this compound against human thrombin and Factor Xa.
General Protocol Outline:
-
Enzyme and Substrate Preparation: Purified human α-thrombin and Factor Xa are used. A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., Tris-HCl with physiological salt concentration and a carrier protein like PEG).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The enzyme (thrombin or Factor Xa) is pre-incubated with varying concentrations of this compound in a microplate well for a defined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The reaction is initiated by the addition of the chromogenic or fluorogenic substrate.
-
The rate of substrate hydrolysis is monitored continuously by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The data are then fitted to the Morrison equation for tight-binding inhibitors to determine the Ki value.
In Vitro Anticoagulation Assays (aPTT and PT)
Objective: To assess the in vitro anticoagulant effect of this compound on plasma clotting times.
General Protocol Outline:
-
Plasma Preparation: Pooled normal human plasma is used.
-
Inhibitor Preparation: this compound is spiked into the plasma at various concentrations.
-
Activated Partial Thromboplastin Time (aPTT) Assay:
-
Plasma containing this compound is incubated with an aPTT reagent (containing a contact activator and phospholipids).
-
Clotting is initiated by the addition of calcium chloride.
-
The time to clot formation is measured using a coagulometer.
-
-
Prothrombin Time (PT) Assay:
-
Plasma containing this compound is incubated.
-
Clotting is initiated by the addition of a PT reagent (containing tissue factor and calcium).
-
The time to clot formation is measured.
-
Caption: Workflow for aPTT and PT assays with this compound.
In Vivo Arterial Thrombosis Model
Objective: To evaluate the antithrombotic efficacy of this compound in an in vivo model of arterial thrombosis.
General Protocol Outline (Rat Carotid Artery Electrical Injury Model):
-
Animal Preparation: Male rats are anesthetized. The carotid artery is isolated and a flow probe is placed to monitor blood flow.
-
Drug Administration: this compound is administered intravenously (or orally for bioavailability studies) at various doses. A control group receives the vehicle.
-
Thrombus Induction: A stimulating electrode is placed on the carotid artery. A defined electrical current is applied for a specific duration to induce endothelial injury and subsequent thrombus formation.
-
Efficacy Measurement: The primary endpoint is typically the time to occlusion (the time it takes for a stable, occlusive thrombus to form, as indicated by the cessation of blood flow). Other parameters such as the frequency of cyclic flow variations can also be measured.
-
Bleeding Time Assessment (Optional): To assess the safety profile, a separate cohort of animals may be used to measure bleeding time (e.g., by tail transection) at the effective antithrombotic doses.
Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa that showed promise in preclinical models of thrombosis. Its development highlights the potential of targeting multiple points in the coagulation cascade to achieve a robust antithrombotic effect. However, the challenge of poor oral bioavailability in humans ultimately limited its clinical progression. The data and experimental methodologies associated with this compound remain valuable for researchers in the field of antithrombotic drug discovery, offering insights into the structure-activity relationships of dual inhibitors and the importance of pharmacokinetic properties in the development of oral anticoagulants. Further research in this area could focus on novel drug delivery systems or chemical modifications to overcome the bioavailability limitations of similar compounds.
References
An In-depth Technical Guide to the Discovery and History of RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Abstract
RWJ-445167, also known as 3DP-10017, is a potent, dual-acting inhibitor of the key coagulation enzymes thrombin (Factor IIa) and Factor Xa. Developed by researchers at Johnson & Johnson, this small molecule showed significant promise as an antithrombotic agent in preclinical studies. However, its development was ultimately halted due to poor oral bioavailability observed in early-phase human clinical trials. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and historical development of this compound, including available quantitative data, inferred experimental protocols, and a summary of its known trajectory.
Introduction
The coagulation cascade is a complex series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. Two of the most critical enzymes in this process are thrombin and Factor Xa. Thrombin plays a central role by converting fibrinogen to fibrin, while Factor Xa is responsible for the conversion of prothrombin to thrombin. Inhibition of these enzymes is a highly effective strategy for the prevention and treatment of thrombotic disorders. This compound emerged from a drug discovery program aimed at developing dual inhibitors that could offer a synergistic antithrombotic effect.
Discovery and History
This compound was developed by a team of researchers at Johnson & Johnson Pharmaceutical Research & Development. While the initial discovery and synthesis of this compound are not detailed in a specific, publicly available primary publication, its existence and development are well-documented in subsequent research, particularly in the context of efforts to improve its pharmaceutical properties.
A key publication by Maryanoff et al. (2006) describes this compound (referred to as Compound 2 in the paper) as a potent dual inhibitor of thrombin and Factor Xa that was advanced into human clinical studies.[1] However, the compound exhibited unacceptably low oral bioavailability in these trials, which led to the discontinuation of its development.[1] This prompted the research team to explore various prodrug strategies in an attempt to enhance its oral absorption, though these efforts did not yield a candidate with significantly improved properties.[1]
Mechanism of Action
This compound functions as a direct, competitive inhibitor of both thrombin and Factor Xa. By binding to the active sites of these enzymes, it blocks their ability to cleave their respective substrates, thereby interrupting the coagulation cascade at two critical junctures. This dual inhibition is thought to provide a more potent and potentially safer anticoagulant effect compared to single-target agents.
Signaling Pathway
Quantitative Data
The inhibitory potency of this compound against its target enzymes was determined through in vitro enzymatic assays. The key quantitative data are summarized in the table below.
| Parameter | Target Enzyme | Value | Reference |
| Ki | Thrombin (Factor IIa) | 4.0 nM | [2] |
| Ki | Factor Xa | 230 nM | [2] |
Ki (Inhibition Constant) is a measure of the inhibitor's potency; a lower Ki value indicates a more potent inhibitor.
Experimental Protocols
While the specific, detailed protocols used by the Johnson & Johnson team for the initial characterization of this compound are not publicly available, the following are representative methodologies for the key experiments based on standard practices of the time.
In Vitro Enzyme Inhibition Assays
The inhibitory activity of this compound against thrombin and Factor Xa was likely determined using chromogenic substrate assays.
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin or Factor Xa on a synthetic substrate that releases a colored product (p-nitroaniline), which can be quantified spectrophotometrically.
Materials:
-
Human α-thrombin (or bovine thrombin)
-
Human Factor Xa
-
Chromogenic substrate for thrombin (e.g., S-2238)
-
Chromogenic substrate for Factor Xa (e.g., S-2222)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate reader
-
This compound stock solution in DMSO
Procedure:
-
A solution of the enzyme (thrombin or Factor Xa) in the assay buffer is prepared at a fixed concentration.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In a 96-well plate, the enzyme solution is incubated with varying concentrations of this compound for a pre-determined time (e.g., 15 minutes) at room temperature or 37°C.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline release is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the substrate concentration and its Michaelis-Menten constant (Km).
In Vivo Antithrombotic Activity
The antithrombotic efficacy of this compound was likely evaluated in a rat model of arterial thrombosis. The ferric chloride-induced thrombosis model is a common method for this purpose.
Principle: Topical application of ferric chloride (FeCl3) to an artery induces endothelial damage, leading to the formation of a platelet-rich thrombus and subsequent vessel occlusion. The efficacy of an antithrombotic agent is measured by its ability to prevent or delay this occlusion.
Materials:
-
Male Sprague-Dawley rats (or similar strain)
-
Anesthetic (e.g., ketamine/xylazine)
-
Ferric chloride solution (e.g., 35% w/v)
-
Doppler flow probe
-
Surgical instruments
-
This compound formulation for intravenous or oral administration
Procedure:
-
Rats are anesthetized and the carotid artery is surgically exposed.
-
A Doppler flow probe is placed around the artery to monitor blood flow.
-
A baseline blood flow measurement is recorded.
-
This compound or vehicle is administered to the animal (e.g., via intravenous infusion or oral gavage).
-
After a specified time, a piece of filter paper saturated with FeCl3 solution is applied to the surface of the carotid artery for a fixed duration (e.g., 10 minutes).
-
The artery is then rinsed with saline.
-
Blood flow is continuously monitored until the vessel becomes occluded (defined as a sustained drop in blood flow to near zero) or for a pre-determined observation period (e.g., 60-90 minutes).
-
The primary endpoint is the time to occlusion. A significant increase in the time to occlusion in the drug-treated group compared to the vehicle-treated group indicates antithrombotic activity.
Clinical Development and Discontinuation
This compound was advanced into Phase 1 human clinical trials to assess its safety, tolerability, and pharmacokinetics.[1] While specific details of these trials, such as their design and number of participants, are not publicly available, the primary outcome was the determination of its poor oral bioavailability. This meant that the compound was not well absorbed into the bloodstream when administered orally, which would have severely limited its utility as a convenient, long-term anticoagulant therapy. As a result of this key limitation, the clinical development of this compound was discontinued.[1]
Conclusion
This compound represents an important case study in drug discovery and development. It is a potent dual inhibitor of thrombin and Factor Xa that demonstrated significant antithrombotic potential in preclinical models. However, its journey was cut short by a common but critical hurdle in drug development: poor pharmacokinetic properties, specifically low oral bioavailability. The exploration of prodrugs for this compound highlights the iterative nature of medicinal chemistry and the challenges of translating potent in vitro activity into a viable clinical candidate. While this compound itself did not reach the market, the research surrounding it contributed to the broader understanding of dual-acting anticoagulants and the importance of optimizing drug-like properties early in the development process.
References
Dual Inhibitor RWJ-445167: A Technical Overview of Thrombin and Factor Xa Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the dual coagulation enzyme inhibitor, RWJ-445167. The document details its inhibitory activity against thrombin and factor Xa, outlines the experimental protocols for determining these values, and visualizes its mechanism of action within the coagulation cascade.
Inhibitory Potency of this compound
This compound is a potent, dual inhibitor of thrombin (Factor IIa) and Factor Xa, key serine proteases in the blood coagulation cascade.[1][2][3] Its inhibitory activity is quantified by the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. The significantly lower Ki value for thrombin indicates a higher binding affinity and more potent inhibition of this enzyme compared to factor Xa.
| Target Enzyme | Ki Value (nM) |
| Thrombin (Factor IIa) | 4.0[1][2][3] |
| Factor Xa | 230[1][2][3] |
Experimental Protocols for Ki Determination
The determination of Ki values for thrombin and factor Xa inhibitors is typically performed using in vitro chromogenic assays. These assays measure the residual enzyme activity after incubation with the inhibitor by monitoring the cleavage of a specific chromogenic substrate. The rate of color development is inversely proportional to the inhibitory activity.
Principle of the Chromogenic Assay
The fundamental principle of the chromogenic assay involves the enzymatic cleavage of a synthetic substrate by the target enzyme (thrombin or factor Xa). This cleavage releases a chromophore, typically p-nitroaniline (pNA), which can be quantified spectrophotometrically at a wavelength of 405 nm. In the presence of an inhibitor, the enzyme's activity is reduced, leading to a decreased rate of pNA release.
Materials and Reagents
-
Purified human thrombin and factor Xa
-
Specific chromogenic substrates for thrombin (e.g., S-2238) and factor Xa (e.g., S-2765)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing polyethylene (B3416737) glycol to prevent nonspecific binding)
-
This compound (test inhibitor) of known concentrations
-
Microtiter plates (96-well)
-
Spectrophotometer (plate reader)
Assay Procedure
-
Preparation of Reagents : All reagents and the test inhibitor are prepared in the assay buffer to the desired concentrations. A series of dilutions of this compound are made to determine the concentration-dependent inhibition.
-
Enzyme-Inhibitor Incubation : A fixed concentration of either thrombin or factor Xa is pre-incubated with varying concentrations of this compound in the wells of a microtiter plate for a specified period to allow for the binding of the inhibitor to the enzyme.
-
Substrate Addition : Following the incubation period, the specific chromogenic substrate is added to each well to initiate the enzymatic reaction.
-
Kinetic Measurement : The absorbance at 405 nm is measured at multiple time points to determine the initial reaction velocity (rate of pNA formation).
-
Data Analysis : The reaction rates are plotted against the inhibitor concentrations. The data are then fitted to the Michaelis-Menten equation or a similar model to calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The Ki value is then determined from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the substrate and its affinity for the enzyme (Km).
Mechanism of Action in the Coagulation Cascade
This compound exerts its anticoagulant effect by inhibiting two critical points in the coagulation cascade. Factor Xa is a component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. Thrombin then catalyzes the conversion of fibrinogen to fibrin, the protein that forms the structural basis of a blood clot. By inhibiting both factor Xa and thrombin, this compound effectively reduces the generation of thrombin and directly inhibits its activity, leading to a potent anticoagulant effect.
Caption: The coagulation cascade and points of inhibition by this compound.
Experimental Workflow for Ki Determination
The general workflow for determining the Ki value of an inhibitor for a target enzyme involves a series of systematic steps from reagent preparation to data analysis.
Caption: General experimental workflow for Ki determination of this compound.
References
RWJ-445167 in Cardiovascular Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual-acting inhibitor of two key enzymes in the coagulation cascade: thrombin and factor Xa.[1][2][3] This synthetic, oxyguanidine-based compound has been investigated for its antithrombotic potential in the context of cardiovascular diseases. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, efficacy in cardiovascular disease models, and the experimental protocols used for its evaluation. While the compound showed promise in preclinical studies, its development was hampered by low oral bioavailability in humans.[4]
Core Mechanism of Action
This compound exerts its anticoagulant effect by directly and competitively inhibiting both thrombin (Factor IIa) and Factor Xa.[1] These two serine proteases occupy critical junctures in the coagulation cascade.
-
Factor Xa Inhibition: Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation.
-
Thrombin Inhibition: Thrombin is the final effector enzyme in the coagulation cascade. It catalyzes the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a stable blood clot. Thrombin also activates platelets and amplifies its own production through a positive feedback loop. Direct inhibition of thrombin by this compound prevents these downstream events.
The dual inhibition of both Factor Xa and thrombin offers a potentially powerful antithrombotic effect.
Signaling Pathway of Coagulation and this compound Intervention
The coagulation cascade is a complex series of enzymatic reactions that can be initiated by either the intrinsic or extrinsic pathway, both of which converge at the activation of Factor X. Activated Factor X (Xa) then plays a pivotal role in the final common pathway, leading to clot formation. This compound intervenes at two crucial points in this pathway.
Caption: this compound inhibits both Factor Xa and Thrombin.
Quantitative Data
The primary preclinical data for this compound comes from a study exploring its potential prodrugs to improve oral bioavailability. While specific efficacy data in various cardiovascular models is not extensively detailed in the available literature, the following key inhibitory constants have been reported.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Thrombin | 4.0 nM | |
| Factor Xa | 230 nM |
The anticoagulant activity of this compound and its prodrugs was evaluated in rats. The primary endpoint was the effect on coagulation parameters at 2 hours after oral administration.
| Compound | Dose (mg/kg, p.o.) | Effect on Coagulation (2h post-dose) | Reference |
| This compound | Not specified | Anticoagulant activity observed, but with low oral bioavailability | |
| Prodrugs (Classes A, B, C) | Not specified | Little worthwhile improvement in anticoagulant activity compared to this compound |
Detailed quantitative data on the effects on specific clotting times (aPTT, PT) and in vivo thrombosis models from the primary preclinical studies are not publicly available in the reviewed literature.
Experimental Protocols
The following outlines the general experimental methodologies likely employed in the preclinical evaluation of this compound, based on the available information and standard practices in the field.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory potency of this compound against thrombin and Factor Xa.
Methodology:
-
Enzyme and Substrate Preparation: Purified human thrombin and Factor Xa are used. A chromogenic or fluorogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
-
Inhibitor Preparation: this compound is dissolved in an appropriate solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
Assay Procedure:
-
The enzyme, buffer, and varying concentrations of this compound (or vehicle control) are pre-incubated in a microplate.
-
The reaction is initiated by the addition of the substrate.
-
The rate of substrate hydrolysis is measured over time by monitoring the change in absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The IC50 (inhibitor concentration causing 50% inhibition) is calculated by fitting the data to a suitable dose-response curve. The Ki is then determined using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
Caption: Workflow for in vitro enzyme inhibition assay.
In Vivo Anticoagulant Activity in Rats
Objective: To assess the in vivo anticoagulant effect of orally administered this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Drug Administration: this compound or its prodrugs are administered orally (p.o.) via gavage. A vehicle control group receives the formulation excipient alone.
-
Blood Sampling: At a predetermined time point (e.g., 2 hours post-dose), blood samples are collected from the animals, often via cardiac puncture or from a cannulated vessel, into a tube containing an anticoagulant (e.g., sodium citrate).
-
Plasma Preparation: Platelet-poor plasma is prepared by centrifugation of the blood samples.
-
Coagulation Assays: Standard coagulation tests are performed on the plasma samples:
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common coagulation pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common coagulation pathways.
-
-
Data Analysis: The clotting times of the drug-treated groups are compared to those of the vehicle control group. A significant prolongation of aPTT and/or PT indicates an anticoagulant effect.
Caption: Workflow for in vivo anticoagulant activity assessment.
Potential Role of p38 MAPK Signaling
While direct experimental evidence linking this compound to the p38 mitogen-activated protein kinase (MAPK) pathway is not available in the public domain, it is a relevant consideration due to the established role of p38 MAPK in thrombin-mediated cellular signaling and thrombosis. Thrombin, in addition to its role in fibrin formation, is a potent activator of various cell types, including platelets and endothelial cells, often through protease-activated receptors (PARs). This activation can trigger intracellular signaling cascades, including the p38 MAPK pathway, which can contribute to inflammatory responses and the progression of cardiovascular diseases.
A hypothetical relationship could involve this compound indirectly modulating p38 MAPK signaling by reducing the levels of its upstream activator, thrombin.
Caption: Hypothetical indirect modulation of p38 MAPK by this compound.
Conclusion
This compound is a well-characterized dual inhibitor of thrombin and Factor Xa with potent in vitro activity. Preclinical studies in rats have demonstrated its anticoagulant effects following oral administration. However, its development was ultimately halted due to poor oral bioavailability in humans. The exploration of prodrug strategies did not yield a significant improvement in its pharmacological profile. While a direct link to the p38 MAPK pathway has not been established, its mechanism of action suggests an indirect modulatory role by reducing thrombin-mediated cellular activation. The information available on this compound, though limited in terms of extensive in vivo cardiovascular model data, provides a valuable case study in the development of dual-acting anticoagulants and the challenges associated with optimizing their pharmacokinetic properties.
References
Methodological & Application
Application Notes and Protocols for RWJ-445167 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3][4] By targeting these enzymes, this compound effectively blocks the amplification of the clotting cascade and the final conversion of fibrinogen to fibrin, demonstrating potential as an antithrombotic agent.[5][6] These application notes provide detailed protocols for in vitro assays to characterize the inhibitory activity of this compound against its targets.
Data Presentation
The inhibitory potency of this compound against thrombin and Factor Xa is summarized in the table below. This data is critical for comparing its activity across different enzymes and with other inhibitors.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Enzyme | K_i_ (nM) | Assay Type |
| Thrombin | 4.0 | Enzymatic Assay |
| Factor Xa | 230 | Enzymatic Assay |
Data sourced from MedChemExpress and AdooQ Bioscience.[2][4]
Signaling Pathway
The coagulation cascade is a series of enzymatic reactions that result in the formation of a blood clot. This compound targets two central enzymes in this pathway, Factor Xa and thrombin. The diagram below illustrates the simplified coagulation cascade and the points of inhibition by this compound.
Caption: Simplified coagulation cascade showing the points of inhibition of Factor Xa and thrombin by this compound.
Experimental Workflow
The general workflow for determining the inhibitory activity of this compound in a typical in vitro enzymatic assay is depicted below. This workflow can be adapted for both chromogenic and fluorometric detection methods.
Caption: General experimental workflow for an in vitro enzyme inhibition assay.
Experimental Protocols
The following are detailed protocols for chromogenic in vitro assays to determine the inhibitory potency of this compound against thrombin and Factor Xa. These protocols are based on commercially available assay kits and established methodologies.[7][8][9][10][11][12][13][14]
Protocol 1: In Vitro Thrombin Inhibition Assay (Chromogenic)
Objective: To determine the IC50 value of this compound for the inhibition of human thrombin.
Materials:
-
Human α-thrombin (active enzyme)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-based assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 100 µM).
-
Dilute human α-thrombin in assay buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Prepare the chromogenic substrate solution in assay buffer according to the manufacturer's recommendation.
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted this compound or vehicle (DMSO in assay buffer) to the wells of a 96-well plate.
-
Include a "no enzyme" control (assay buffer only) and a "no inhibitor" control (vehicle only).
-
Add 80 µL of the diluted thrombin solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the chromogenic substrate solution to each well to start the reaction.
-
-
Detect Kinase Activity:
-
Immediately measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of this compound by calculating the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V
control- Vinhibitor) / Vcontrol] x 100 against the logarithm of the inhibitor concentration. -
Determine the IC
50value by fitting the data to a four-parameter logistic equation.
-
Protocol 2: In Vitro Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the IC50 value of this compound for the inhibition of human Factor Xa.
Materials:
-
Human Factor Xa (active enzyme)
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Tris-based assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
DMSO (for dissolving the inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in assay buffer to achieve a range of final concentrations (e.g., 1 nM to 500 µM).
-
Dilute human Factor Xa in assay buffer to the desired working concentration. The optimal concentration should be determined empirically.
-
Prepare the chromogenic substrate solution in assay buffer as recommended by the manufacturer.
-
-
Assay Plate Setup:
-
Add 10 µL of the serially diluted this compound or vehicle to the wells of a 96-well plate.
-
Include appropriate controls ("no enzyme" and "no inhibitor").
-
Add 80 µL of the diluted Factor Xa solution to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for 15 minutes.
-
-
Initiate Kinase Reaction:
-
Add 10 µL of the chromogenic substrate solution to each well.
-
-
Detect Kinase Activity:
-
Measure the absorbance at 405 nm in kinetic mode at 37°C for 15-30 minutes, with readings every 60 seconds.[8]
-
-
Data Analysis:
-
Calculate the reaction rate for each inhibitor concentration.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC
50value using a suitable curve-fitting software.
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Role of thrombin compared with factor Xa in the procoagulant activity of whole blood clots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blood Coagulation Factor X: Molecular Biology, Inherited Disease, and Engineered Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. Anti-Xa Assays [practical-haemostasis.com]
- 10. lancet.co.za [lancet.co.za]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. emedicine.medscape.com [emedicine.medscape.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, synthetic small molecule that functions as a dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the blood coagulation cascade.[1][2] By targeting these critical serine proteases, this compound effectively blocks the amplification of the clotting process, making it a subject of interest for research in thrombosis and related cardiovascular disorders. These application notes provide detailed protocols for the preparation of this compound solutions and an overview of its stability, along with a summary of its mechanism of action.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₆O₅S | [1] |
| Molecular Weight | 436.49 g/mol | [1] |
| CAS Number | 226566-43-4 | |
| Appearance | Solid (form may vary) | N/A |
Solution Preparation
The solubility of this compound can vary depending on the solvent. It is recommended to use dimethyl sulfoxide (B87167) (DMSO) for the preparation of stock solutions.
Solubility Data
| Solvent | Solubility |
| DMSO | ≥ 10 mM |
| Ethanol | Sparingly soluble |
| Water | Sparingly soluble |
Note: "Sparingly soluble" indicates that precise quantitative data from peer-reviewed sources is limited. It is recommended to perform small-scale solubility tests before preparing larger volumes.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) or glass vial
-
Calibrated analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.36 mg of this compound (Molecular Weight = 436.49 g/mol ).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution, if you weighed 4.36 mg, add 1 mL of DMSO.
-
Mix: Cap the vial securely and vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) may be used to aid dissolution if necessary.
-
Store: Store the stock solution at -20°C in tightly sealed aliquots to minimize freeze-thaw cycles.
Stability
The stability of this compound is crucial for obtaining reliable and reproducible experimental results. Below is a summary of its known stability and a protocol for assessing stability in your own experimental conditions.
Storage and Stability Summary
| Form | Storage Condition | Stability Period | Reference |
| Lyophilized Powder | -20°C, desiccated | Up to 36 months | [1] |
| In Solution (DMSO) | -20°C | Up to 1 month | [1] |
Note: The stability of this compound in aqueous solutions, especially at different pH values and temperatures, has not been extensively reported in publicly available literature. It is highly recommended to perform stability tests under your specific experimental conditions.
Protocol for Assessing Solution Stability
This protocol provides a general framework for evaluating the stability of this compound in a specific buffer or medium.
-
This compound stock solution in DMSO
-
Experimental buffer or medium (e.g., PBS, cell culture medium)
-
Incubator or water bath set to the desired temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
pH meter
-
Prepare Test Solution: Dilute the this compound DMSO stock solution into the experimental buffer to the final desired concentration. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects the assay's integrity (typically <0.5%).
-
Initial Analysis (Time 0): Immediately after preparation, analyze an aliquot of the test solution by HPLC to determine the initial peak area or concentration of this compound. This will serve as the baseline (100% stability).
-
Incubate: Place the remaining test solution in a tightly sealed, light-protected container and incubate at the desired temperature (e.g., room temperature, 37°C).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at Time 0. The appearance of new peaks in the chromatogram may indicate degradation products.
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting two key serine proteases in the coagulation cascade: Factor Xa and Thrombin (Factor IIa).
-
Inhibition of Factor Xa: Factor Xa is the catalytic component of the prothrombinase complex, which is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound blocks this crucial amplification step in the common pathway of coagulation.
-
Inhibition of Thrombin: Thrombin is the final effector enzyme of the coagulation cascade. It cleaves fibrinogen to form fibrin (B1330869) monomers, which then polymerize to form a stable blood clot. Thrombin also activates other clotting factors, including Factors V, VIII, and XI, further amplifying the coagulation process. Direct inhibition of thrombin by this compound prevents fibrin formation and the subsequent positive feedback loops.
The dual inhibition of both Factor Xa and thrombin makes this compound a potent inhibitor of the coagulation cascade.
Disclaimer
This information is intended for research use only and is not for human or veterinary use. The protocols provided are intended as a guide and may require optimization for specific experimental conditions. Always follow good laboratory practices and consult the relevant safety data sheets (SDS) before handling any chemical compounds.
References
Application of RWJ-445167 in Animal Models of Thrombosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual-acting inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. With Ki values of 4.0 nM for thrombin and 230 nM for Factor Xa, this small molecule demonstrates significant antithrombotic potential.[1] Its mechanism of action, targeting both the final enzyme in the common pathway (thrombin) and a critical amplification point (Factor Xa), suggests a cooperative antithrombotic effect. This document provides a detailed overview of the application of this compound in a preclinical animal model of arterial thrombosis, including quantitative data on its efficacy and detailed experimental protocols. The information presented is based on a key study that evaluated its effects in a high-shear, platelet-dependent vascular injury model in rats.[1][2]
Mechanism of Action: Dual Inhibition of Thrombin and Factor Xa
This compound exerts its anticoagulant effect by directly and simultaneously inhibiting both thrombin and Factor Xa. This dual inhibition interrupts the coagulation cascade at two crucial points, leading to a potent reduction in thrombus formation.
Application in a Rat Model of Arterial Thrombosis
This compound has been evaluated in a well-established rat model of arterial thrombosis induced by electrical stimulation of the carotid artery. This model is highly relevant for studying antithrombotic agents as it creates a platelet-dependent thrombus in a high-shear arterial environment, mimicking conditions of arterial thrombosis in humans.[1][2]
Quantitative Data Summary
The efficacy of this compound was compared to that of a direct thrombin inhibitor (argatroban) and a Factor Xa inhibitor (YM-60828), both administered alone and in combination. The study demonstrated that the dual inhibition by this compound resulted in potent antithrombotic activity, suggesting a synergistic effect. A comparison of the results for this compound and argatroban (B194362) showed additional efficacy with this compound.
Table 1: Antithrombotic Efficacy of this compound and Comparators in a Rat Arterial Thrombosis Model
| Compound | Administration | Key Efficacy Endpoint | Result | Reference |
| This compound | Intravenous | Prevention of thrombotic occlusion | Potent antithrombotic activity | |
| Argatroban | Intravenous | Prevention of thrombotic occlusion | Dose-dependent antithrombotic effect | |
| YM-60828 | Intravenous | Prevention of thrombotic occlusion | Dose-dependent antithrombotic effect | |
| Argatroban + YM-60828 | Intravenous | Prevention of thrombotic occlusion | Cooperative antithrombotic effect |
Note: Specific dose-response data was not available in the public domain. The table summarizes the reported qualitative outcomes.
Experimental Protocols
The following is a detailed protocol for the electrically induced carotid artery thrombosis model in rats, based on the methodologies described in the referenced literature.
Experimental Workflow
Detailed Methodology
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats.
-
Anesthesia: Anesthetize the rats using an appropriate anesthetic agent (e.g., sodium pentobarbital).
-
Catheterization: Cannulate the jugular vein for intravenous administration of this compound or vehicle control. Cannulate the femoral artery for blood pressure monitoring.
2. Carotid Artery Exposure:
-
Make a midline cervical incision to expose the left common carotid artery.
-
Carefully dissect the artery from the surrounding tissue.
3. Blood Flow Monitoring:
-
Place a Doppler flow probe around the exposed carotid artery to continuously monitor blood flow.
-
Allow the blood flow to stabilize before proceeding.
4. Drug Administration:
-
Administer a bolus intravenous injection of this compound or the vehicle control via the cannulated jugular vein.
-
For dose-response studies, different doses of this compound are administered to different groups of animals.
5. Thrombosis Induction:
-
Place a stimulating electrode on the surface of the carotid artery, distal to the flow probe.
-
Apply a continuous electrical current (e.g., 1-2 mA) to the artery to induce endothelial injury and subsequent thrombus formation.
6. Data Collection:
-
Primary Endpoint: Time to occlusion (TTO), defined as the time from the start of electrical stimulation to the point where blood flow ceases (reaches zero) and remains at zero for a specified period (e.g., 5 minutes).
-
Secondary Endpoint: Carotid artery blood flow, monitored continuously throughout the experiment.
7. Post-Mortem Analysis (Optional):
-
At the end of the experiment, the thrombosed arterial segment can be excised.
-
The thrombus can be carefully removed and its wet weight determined.
Conclusion
This compound demonstrates potent antithrombotic activity in a clinically relevant animal model of arterial thrombosis. Its dual inhibitory mechanism against both thrombin and Factor Xa likely contributes to a cooperative and robust antithrombotic effect. The detailed protocols provided herein offer a framework for researchers to further investigate the efficacy and safety profile of this compound and similar dual-acting anticoagulants in preclinical settings. Further studies are warranted to fully elucidate the dose-response relationship and the therapeutic window of this promising compound.
References
Application Notes and Protocols for Studying Thrombin Generation with RWJ-445167
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual inhibitor of both thrombin (Factor IIa) and Factor Xa, key enzymes in the blood coagulation cascade.[1][2][3] Its ability to target two critical points in this pathway makes it a valuable tool for in vitro and in vivo studies of hemostasis and thrombosis. These application notes provide detailed protocols for utilizing this compound to study its effects on thrombin generation, a global assay that assesses the overall potential of plasma to form thrombin.
This compound exhibits potent antithrombotic activity with a Ki of 4.0 nM for thrombin and 230 nM for Factor Xa.[1][2][3] While it was advanced into human clinical studies, it demonstrated low oral bioavailability.[4] Nevertheless, its well-defined inhibitory profile makes it an excellent candidate for research applications aimed at understanding the dynamics of the coagulation cascade and the effects of dual-target inhibition.
Data Presentation
The following table summarizes the key inhibitory constants for this compound.
| Target Enzyme | Inhibition Constant (Ki) | Reference |
| Thrombin (Factor IIa) | 4.0 nM | [1][2][3] |
| Factor Xa | 230 nM | [1][2][3] |
| Parameter | Description | Expected Effect of this compound | Illustrative Change |
| Lag Time (min) | The time until the first burst of thrombin generation.[7] | Prolonged | +++ |
| Endogenous Thrombin Potential (ETP; nM*min) | The total amount of thrombin generated over time; the area under the curve.[7] | Reduced | --- |
| Peak Thrombin (nM) | The maximum concentration of thrombin generated.[7] | Reduced | --- |
| Time to Peak (min) | The time taken to reach the peak thrombin concentration.[7] | Prolonged | ++ |
| Velocity Index (nM/min) | The rate of thrombin generation during the propagation phase.[8] | Reduced | -- |
Illustrative change is represented qualitatively: (---) strong reduction, (--) moderate reduction, (-) slight reduction, (+++) strong prolongation, (++) moderate prolongation, (+) slight prolongation.
Experimental Protocols
In Vitro Thrombin Generation Assay using Calibrated Automated Thrombogram (CAT)
This protocol outlines the use of a fluorogenic substrate-based thrombin generation assay, such as the Calibrated Automated Thrombogram (CAT), to assess the inhibitory activity of this compound in platelet-poor plasma (PPP).
Materials:
-
This compound
-
Platelet-poor plasma (PPP), prepared from citrated whole blood by double centrifugation.
-
Thrombin Calibrator (e.g., α2-macroglobulin-thrombin complex)
-
Fluorogenic Substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
Trigger solution (containing recombinant tissue factor and phospholipids)
-
FluCa solution (fluorogenic substrate and calcium chloride)
-
96-well microtiter plates (round-bottom)
-
Fluoroskan Ascent® fluorometer or similar plate reader with 390 nm excitation and 460 nm emission filters, equipped with a dispenser.
-
Thrombinoscope software or similar for data analysis.
Protocol:
-
Preparation of this compound:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions to achieve a range of final concentrations to be tested in the plasma. Ensure the final solvent concentration in the plasma is low (e.g., <1%) to avoid affecting the assay.
-
-
Assay Setup:
-
In a 96-well microtiter plate, add 80 µL of PPP to each well.
-
Add 20 µL of the diluted this compound or vehicle control to the appropriate wells.
-
For calibration, add 20 µL of Thrombin Calibrator to separate wells containing 80 µL of PPP.
-
-
Initiation of Thrombin Generation:
-
Place the plate in the fluorometer pre-warmed to 37°C.
-
Initiate the reaction by automatically dispensing 20 µL of the trigger solution into each well.
-
Simultaneously or immediately after, dispense 20 µL of the FluCa solution to start the measurement.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity over time (typically for 60-120 minutes).
-
The Thrombinoscope software will use the signal from the calibrator wells to convert the fluorescence signal from the sample wells into thrombin concentration (nM).
-
The software will generate a thrombogram (a curve of thrombin concentration versus time) and calculate the key parameters: Lag Time, ETP, Peak Thrombin, and Time to Peak.
-
-
Data Interpretation:
-
Compare the thrombin generation parameters of plasma treated with this compound to the vehicle control.
-
A dose-dependent prolongation of Lag Time and Time to Peak, and a reduction in ETP and Peak Thrombin are expected, indicating inhibition of the coagulation cascade.
-
Signaling Pathways and Experimental Workflows
Coagulation Cascade and Inhibition by this compound
The following diagram illustrates the points of inhibition of this compound within the intrinsic, extrinsic, and common pathways of the coagulation cascade.
References
- 1. scispace.com [scispace.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. teachmephysiology.com [teachmephysiology.com]
- 5. Comparative Evaluation of Direct Thrombin and Factor Xa Inhibitors with Antiplatelet Agents under Flow and Static Conditions: An In Vitro Flow Chamber Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative evaluation of direct thrombin and factor Xa inhibitors with antiplatelet agents under flow and static conditions: an in vitro flow chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 8. Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Efficacy of RWJ-445167 in Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction:
RWJ-445167 is a potent, dual inhibitor of two key enzymes in the coagulation cascade: Factor Xa (FXa) and thrombin (Factor IIa). Assessing its efficacy in plasma is crucial for preclinical and clinical development. These application notes provide detailed protocols for the primary pharmacodynamic assays used to quantify the anticoagulant activity of this compound. The described methods include chromogenic assays, traditional clotting assays, and a direct quantification method using liquid chromatography-mass spectrometry (LC-MS/MS).
Coagulation Cascade and the Role of this compound
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. This compound exerts its anticoagulant effect by directly inhibiting both Factor Xa and thrombin, which are critical serine proteases in the common pathway of this cascade.
Figure 1: Coagulation Cascade and Inhibition by this compound. This diagram illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the inhibitory action of this compound on Factor Xa and Thrombin.
Data Presentation
The following tables summarize the typical quantitative data obtained from the described assays.
Table 1: Summary of Chromogenic Assay Data
| Parameter | Factor Xa Inhibition Assay | Thrombin Inhibition Assay |
| IC50 (nM) | Concentration of this compound causing 50% inhibition of Factor Xa activity. | Concentration of this compound causing 50% inhibition of Thrombin activity. |
| Ki (nM) | Inhibitor constant for Factor Xa. | Inhibitor constant for Thrombin. |
| Linear Range (ng/mL) | Range of this compound concentrations over which the assay is linear. | Range of this compound concentrations over which the assay is linear. |
| Limit of Quantification (ng/mL) | Lowest concentration of this compound that can be reliably quantified. | Lowest concentration of this compound that can be reliably quantified. |
Table 2: Summary of Clotting Assay Data
| Assay | Parameter | Description |
| Prothrombin Time (PT) | Clotting Time (seconds) | Measures the integrity of the extrinsic and common pathways. Prolonged by Factor Xa inhibitors. |
| Activated Partial Thromboplastin Time (aPTT) | Clotting Time (seconds) | Measures the integrity of the intrinsic and common pathways. Prolonged by thrombin and Factor Xa inhibitors. |
Table 3: Summary of LC-MS/MS Data
| Parameter | Value |
| Linear Range (ng/mL) | 0.50 - 2000 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.50 |
| Accuracy (%) | 94 - 115 |
| Precision (%CV) | < 15 |
| Recovery (%) | 80 - 98 |
Experimental Protocols
Chromogenic Anti-Factor Xa Assay
This assay measures the ability of this compound to inhibit the activity of Factor Xa in plasma.
Figure 2: Workflow for the Chromogenic Anti-Factor Xa Assay. This diagram outlines the key steps involved in measuring the anti-Factor Xa activity of this compound in a plasma sample.
Protocol:
-
Sample Preparation: Collect whole blood in a tube containing 3.2% sodium citrate. Centrifuge at 1500 x g for 15 minutes to obtain platelet-poor plasma.[1]
-
Plasma Dilution: Dilute the plasma sample with the assay buffer provided in the commercial kit.
-
Reaction Initiation: Add a known excess amount of Factor Xa to the diluted plasma. The this compound present in the plasma will inhibit a portion of this added Factor Xa.
-
Incubation: Incubate the mixture for a specified time at 37°C to allow for the inhibition of Factor Xa.[2]
-
Substrate Addition: Add a chromogenic substrate specific for Factor Xa. The remaining, uninhibited Factor Xa will cleave the substrate, releasing a colored compound (p-nitroaniline).[2][3]
-
Measurement: Measure the rate of color development using a spectrophotometer at 405 nm. The color intensity is inversely proportional to the concentration of this compound in the plasma.[4]
-
Quantification: Determine the concentration of this compound by comparing the absorbance to a standard curve generated with known concentrations of the compound.
Chromogenic Thrombin Inhibition Assay
This assay is analogous to the anti-Xa assay but measures the inhibition of thrombin.
Protocol:
-
Sample Preparation: Prepare platelet-poor plasma as described for the anti-Xa assay.
-
Plasma Dilution: Dilute the plasma sample with the assay buffer.
-
Reaction Initiation: Add a known amount of thrombin to the diluted plasma.
-
Incubation: Incubate the mixture at 37°C for a specified time.
-
Substrate Addition: Add a chromogenic substrate specific for thrombin. The residual thrombin activity is determined by the rate of substrate cleavage.[1]
-
Measurement: Measure the absorbance at 405 nm. The absorbance is inversely proportional to the thrombin inhibitory activity of this compound.
-
Quantification: Calculate the concentration of this compound from a standard curve.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation. It is sensitive to the inhibition of Factor Xa.
Protocol:
-
Sample Preparation: Obtain platelet-poor plasma.[5]
-
Reagent Preparation: Warm the thromboplastin-calcium reagent to 37°C.
-
Assay Performance:
-
Pipette 100 µL of plasma into a pre-warmed cuvette.
-
Incubate for 3-5 minutes at 37°C.
-
Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the cuvette and simultaneously start a timer.
-
Measure the time until clot formation. This can be done using an automated coagulometer or manually.[5]
-
-
Result Interpretation: The clotting time in seconds is the prothrombin time. A prolonged PT indicates inhibition of the extrinsic or common pathway.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the intrinsic and common pathways and is sensitive to the inhibition of both thrombin and Factor Xa.
Figure 3: Workflow for the Activated Partial Thromboplastin Time (aPTT) Assay. This diagram shows the sequential addition of reagents and the measurement step in the aPTT assay.
Protocol:
-
Sample Preparation: Use platelet-poor plasma.[6]
-
Reagent Preparation: Pre-warm the aPTT reagent (containing a contact activator and phospholipids) and calcium chloride solution to 37°C.[7]
-
Assay Performance:
-
Result Interpretation: The clotting time in seconds is the aPTT. A prolonged aPTT suggests inhibition within the intrinsic or common pathways.
Quantification of this compound by LC-MS/MS
This method provides a direct measurement of the concentration of this compound in plasma.
Protocol:
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add an internal standard.
-
Add 500 µL of methanol (B129727) to precipitate the plasma proteins.[9]
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 9500 x g) for 5 minutes.[9]
-
Transfer the supernatant to a new vial for analysis.
-
-
Chromatographic Separation:
-
Inject the supernatant onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases consisting of an aqueous buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
-
Mass Spectrometric Detection:
-
Use a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source in positive ion mode.
-
Monitor for specific precursor-to-product ion transitions for both this compound and the internal standard using selected reaction monitoring (SRM).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
-
Determine the concentration of this compound in the plasma samples from the calibration curve.
-
Disclaimer: These protocols are intended for research purposes only. Specific assay parameters, such as incubation times and reagent volumes, may vary depending on the commercial kits and instrumentation used. It is essential to validate each assay in your laboratory.
References
- 1. toolkits.horiba-abx.com [toolkits.horiba-abx.com]
- 2. Anti-Xa | HE [hematology.mlsascp.com]
- 3. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. atlas-medical.com [atlas-medical.com]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. research.rug.nl [research.rug.nl]
- 10. Validation of an LC-MS/MS assay for rapid and simultaneous quantification of 21 kinase inhibitors in human plasma and serum for therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RWJ-445167 in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
RWJ-445167 is a potent, dual-acting inhibitor targeting two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3][4] This dual inhibition provides a powerful mechanism to modulate platelet activation and aggregation, making this compound a significant compound for research in thrombosis, hemostasis, and the development of novel antithrombotic agents. These application notes provide detailed protocols for evaluating the efficacy of this compound in common platelet aggregation assays.
Mechanism of Action
This compound exerts its antiplatelet effects by directly inhibiting thrombin and Factor Xa. Thrombin is the most potent activator of platelets, inducing aggregation through the cleavage of protease-activated receptors (PARs) on the platelet surface. Factor Xa is a critical component of the prothrombinase complex, responsible for the conversion of prothrombin to thrombin. By inhibiting both, this compound effectively suppresses thrombin generation and subsequent platelet activation and aggregation.
Quantitative Data
The inhibitory potency of this compound against its target enzymes has been determined, providing a basis for its application in in vitro assays.
| Compound | Target | Parameter | Value |
| This compound | Thrombin (Factor IIa) | Kᵢ | 4.0 nM[1] |
| This compound | Factor Xa | Kᵢ | 230 nM |
Kᵢ (Inhibition Constant) represents the concentration of the inhibitor required to produce half-maximum inhibition.
Signaling Pathways
Experimental Protocols
The following are detailed protocols for assessing the inhibitory effect of this compound on platelet aggregation induced by various agonists using light transmission aggregometry (LTA).
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
Materials:
-
Human whole blood collected in 3.2% sodium citrate (B86180) tubes.
-
Centrifuge with a swinging bucket rotor.
-
Plastic pipettes and tubes.
Procedure:
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off.
-
Carefully collect the upper, straw-colored layer, which is the Platelet-Rich Plasma (PRP), using a plastic pipette and transfer it to a new plastic tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at 1500-2000 x g for 15 minutes at room temperature.
-
Collect the supernatant (PPP) and store it in a separate plastic tube.
-
Adjust the platelet count in the PRP to approximately 2.5-3.0 x 10⁸ platelets/mL using PPP if necessary.
Light Transmission Aggregometry (LTA) Protocol
Principle: LTA measures the increase in light transmission through a suspension of PRP as platelets aggregate in response to an agonist.
Equipment:
-
Light Transmission Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
General Protocol:
-
Set the aggregometer to 37°C.
-
Pipette PPP into a cuvette to set the 100% aggregation baseline.
-
Pipette PRP into a cuvette with a stir bar to set the 0% aggregation baseline.
-
Pre-warm the PRP sample in the aggregometer for at least 2 minutes.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Add the platelet agonist to initiate aggregation.
-
Record the aggregation for a set period (e.g., 5-10 minutes).
Thrombin-Induced Platelet Aggregation
Reagents:
-
Thrombin solution (e.g., 0.1-0.5 U/mL final concentration).
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water).
-
Vehicle control (the same solvent used for this compound).
Procedure:
-
Follow the general LTA protocol.
-
Prepare a range of this compound concentrations to determine a dose-response curve. Based on its Kᵢ for thrombin (4.0 nM), a suggested starting range would be 1 nM to 1 µM.
-
After the pre-incubation with this compound, add thrombin to the PRP to initiate aggregation.
-
Record the aggregation trace.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the maximal aggregation).
ADP-Induced Platelet Aggregation
Reagents:
-
Adenosine diphosphate (B83284) (ADP) solution (e.g., 5-20 µM final concentration).
-
This compound stock solution.
-
Vehicle control.
Procedure:
-
Follow the general LTA protocol.
-
Prepare a range of this compound concentrations. As ADP-induced aggregation is less directly dependent on thrombin generation in PRP, a higher concentration range may be needed to observe an effect, which would be primarily due to the inhibition of thrombin feedback amplification. A suggested starting range is 10 nM to 10 µM.
-
After pre-incubation with this compound, add ADP to the PRP.
-
Record the aggregation and analyze the data as described for the thrombin-induced assay.
Collagen-Induced Platelet Aggregation
Reagents:
-
Collagen solution (e.g., 1-5 µg/mL final concentration).
-
This compound stock solution.
-
Vehicle control.
Procedure:
-
Follow the general LTA protocol.
-
Prepare a range of this compound concentrations. Similar to ADP, the effect on collagen-induced aggregation will be due to the inhibition of thrombin-mediated amplification. A suggested starting range is 10 nM to 10 µM.
-
After pre-incubation with this compound, add collagen to the PRP.
-
Record the aggregation and analyze the data.
Data Analysis and Interpretation
For each agonist, the maximum platelet aggregation is determined from the aggregation curve. The percentage of inhibition by this compound is calculated as follows:
% Inhibition = [1 - (Max Aggregation with this compound / Max Aggregation with Vehicle)] x 100
The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Expected Results
-
Thrombin-Induced Aggregation: this compound is expected to be a highly potent inhibitor of thrombin-induced platelet aggregation, with an IC₅₀ value likely in the low nanomolar range, consistent with its Kᵢ for thrombin.
-
ADP and Collagen-Induced Aggregation: The inhibitory effect of this compound on ADP and collagen-induced aggregation in PRP is expected to be less potent than on thrombin-induced aggregation. This is because these agonists can induce a first wave of aggregation independent of thrombin. The inhibition observed will be due to the suppression of the second wave of aggregation, which is amplified by thrombin generated through platelet activation.
Conclusion
These application notes provide a comprehensive guide for researchers to effectively utilize this compound in platelet aggregation assays. The provided protocols and diagrams offer a solid foundation for investigating the antithrombotic potential of this dual thrombin and Factor Xa inhibitor. The quantitative data and understanding of the underlying signaling pathways will aid in the design of robust experiments and the accurate interpretation of results.
References
Measuring RWJ-445167: Advanced Analytical Protocols for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of RWJ-445167, a potent dual inhibitor of thrombin and factor Xa, in biological matrices. The methodologies outlined below are based on established principles of bioanalytical chemistry, leveraging High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), a gold standard for sensitive and selective quantification of small molecules in complex samples.
This compound's unique oxyguanidine moiety presents specific analytical challenges, including high polarity. The protocols provided address these challenges to ensure robust and reliable data for pharmacokinetic, pharmacodynamic, and toxicology studies.
Overview of Analytical Strategy
The quantification of this compound in biological matrices such as plasma, serum, and urine is optimally achieved through HPLC-MS/MS. This technique offers high sensitivity and specificity, crucial for accurately determining drug concentrations across a wide dynamic range. The general workflow involves sample preparation to isolate the analyte and remove interfering substances, followed by chromatographic separation and mass spectrometric detection.
Given the polar nature of the guanidine (B92328) group in this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is a recommended chromatographic approach to ensure adequate retention and separation from less polar matrix components.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Plasma using HPLC-MS/MS
This protocol details a method for the extraction and quantification of this compound in human plasma.
2.1.1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., ¹³C₆-RWJ-445167) - if available, otherwise a structurally similar compound can be used after validation.
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Formic acid (LC-MS grade)
-
Control human plasma (K₂EDTA)
2.1.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and standards on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of acetonitrile (pre-chilled to -20°C) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution and inject into the HPLC-MS/MS system.
2.1.3. HPLC-MS/MS Conditions
The following are suggested starting conditions and require optimization:
| Parameter | Suggested Condition |
| HPLC System | A high-performance liquid chromatography system capable of gradient elution. |
| Column | HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Elution | Start at 95% B, hold for 0.5 min, decrease to 40% B over 3 min, hold for 1 min, return to 95% B and equilibrate. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer with electrospray ionization (ESI). |
| Ionization Mode | Positive Ion Mode |
| MRM Transitions | Hypothetical - requires experimental determination by infusing the analyte. |
| This compound | Precursor ion (Q1): [M+H]⁺ = 437.2 m/z. Product ion (Q3) to be determined. |
| Internal Standard | To be determined based on the SIL-IS or analogue used. |
| Source Parameters | Optimize for maximal signal intensity (e.g., capillary voltage, source temperature, gas flows). |
2.1.4. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized in the table below.
| Validation Parameter | Acceptance Criteria |
| Linearity | R² ≥ 0.99 for a calibration curve with at least 6 non-zero standards. |
| Accuracy and Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ). |
| Lower Limit of Quant. | The lowest concentration on the calibration curve with acceptable accuracy and precision. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix. |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte and IS. |
| Recovery | Consistent and reproducible recovery of the analyte and IS from the biological matrix. |
| Stability | Analyte stability under various conditions (freeze-thaw, bench-top, long-term storage, post-preparative). |
Data Presentation
Table 1: Hypothetical HPLC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| This compound | 437.2 | To be determined | 100 | To be determined |
| Internal Std | To be determined | To be determined | 100 | To be determined |
| Note: Mass spectrometric parameters are hypothetical and must be optimized experimentally. |
Table 2: Summary of Bioanalytical Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Typical Acceptance Criteria |
| Calibration Curve | R² ≥ 0.99, with back-calculated concentrations of standards within ±15% of nominal (±20% at LLOQ). |
| Intra-assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) for at least three QC levels (low, mid, high). |
| Inter-assay Precision | %CV ≤ 15% (≤ 20% at LLOQ) for at least three QC levels across multiple runs. |
| Accuracy | Mean concentration at each QC level is within ±15% of the nominal value (±20% at LLOQ). |
| Recovery | The extraction recovery should be consistent and reproducible. |
| Matrix Factor | The coefficient of variation of the IS-normalized matrix factor calculated from six lots of blank matrix should be ≤ 15%. |
| Stability (Freeze-Thaw) | Mean concentration of stability QCs should be within ±15% of nominal after at least 3 freeze-thaw cycles. |
| Stability (Bench-Top) | Mean concentration of stability QCs should be within ±15% of nominal after storage at room temperature for a defined period. |
| Stability (Long-Term) | Mean concentration of stability QCs should be within ±15% of nominal after storage at the intended temperature for the duration of the study. |
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Mechanism of action of this compound in the coagulation cascade.
RWJ-445167: Application Notes for Anticoagulant Research
For Research Use Only
Introduction
RWJ-445167 is a potent, synthetic small molecule that functions as a dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa (FXa).[1][2][3][4] Its ability to target both enzymes makes it a valuable tool for in vitro and in vivo studies of thrombosis and hemostasis. This document provides detailed application notes and protocols for utilizing this compound as a tool compound in anticoagulant research. It is important to note that while the initial inquiry referenced this compound as a Factor IXa inhibitor, publicly available data consistently characterizes it as a dual thrombin and FXa inhibitor.
This compound was advanced into human clinical studies; however, its development was hampered by low oral bioavailability.[5] This characteristic, while limiting its therapeutic potential as an oral anticoagulant, does not detract from its utility as a highly potent tool compound for parenteral or in vitro research.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Chemical Formula | C₁₈H₂₄N₆O₅S | |
| Molecular Weight | 436.49 g/mol | |
| CAS Number | 226566-43-4 | |
| Mechanism of Action | Dual inhibitor of thrombin and Factor Xa | |
| Inhibitory Constant (Ki) | Thrombin: 4.0 nM, Factor Xa: 230 nM | |
| Bioavailability (Oral) | Low in humans |
Mechanism of Action
This compound exerts its anticoagulant effect by directly and competitively inhibiting the active sites of both thrombin and Factor Xa. These two enzymes occupy critical junctures in the coagulation cascade. Factor Xa is the catalytic component of the prothrombinase complex, which converts prothrombin to thrombin. Thrombin, in turn, is the final effector protease of the cascade, responsible for converting fibrinogen to fibrin (B1330869), leading to clot formation. By inhibiting both, this compound effectively blocks both the amplification of thrombin generation and the final step of fibrin clot formation.
Application Notes
In Vitro Characterization
This compound is an ideal tool for in vitro studies of the coagulation cascade. Its high potency allows for its use at low concentrations to probe the roles of thrombin and Factor Xa in various biological processes.
-
Enzymatic Assays: The inhibitory activity of this compound can be quantified using chromogenic assays for both thrombin and Factor Xa. These assays utilize a synthetic substrate that releases a colored product upon cleavage by the respective enzyme. The rate of color development is inversely proportional to the inhibitory activity of the compound.
-
Plasma-Based Assays: The anticoagulant effect of this compound can be assessed in plasma using standard coagulation tests such as the activated partial thromboplastin (B12709170) time (aPTT) and the prothrombin time (PT). The aPTT evaluates the intrinsic and common pathways, while the PT assesses the extrinsic and common pathways. Prolongation of these clotting times indicates anticoagulant activity.
-
Selectivity Profiling: To fully characterize this compound as a tool compound, it is recommended to assess its selectivity against a panel of other serine proteases (e.g., trypsin, chymotrypsin, plasmin, tPA). This will help to ensure that observed biological effects are due to the inhibition of thrombin and Factor Xa and not off-target interactions. While a specific selectivity profile for this compound is not widely published, studies on similar dual inhibitors have shown high selectivity for thrombin and Factor Xa over other coagulation and fibrinolytic proteases.
In Vivo Models of Thrombosis
This compound can be used in various animal models of thrombosis to study its antithrombotic efficacy. Due to its low oral bioavailability, administration should be parenteral (e.g., intravenous, subcutaneous).
-
Arterial Thrombosis Models: Models such as the ferric chloride-induced carotid artery thrombosis model in rodents are suitable for evaluating the efficacy of this compound in preventing arterial thrombosis.
-
Venous Thrombosis Models: The inferior vena cava ligation model in rodents can be used to assess the ability of this compound to prevent venous thromboembolism.
-
Arterio-Venous Shunt Models: An arterio-venous shunt model, for example in rabbits, can provide a robust system for quantifying thrombus formation and the antithrombotic effects of this compound.
Experimental Protocols
The following are example protocols and should be optimized for specific experimental conditions.
In Vitro Enzymatic Inhibition Assays
1. Chromogenic Thrombin Inhibition Assay
-
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% BSA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the this compound dilution (or vehicle control), and 20 µL of human α-thrombin solution (final concentration ~1 NIH unit/mL).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~0.2 mM).
-
Immediately measure the change in absorbance at 405 nm over time in a kinetic plate reader at 37°C.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
2. Chromogenic Factor Xa Inhibition Assay
-
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay Buffer: Tris-buffered saline (TBS), pH 7.4, containing 0.1% BSA
-
This compound stock solution in DMSO
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a 96-well plate, add 50 µL of Assay Buffer, 10 µL of the this compound dilution (or vehicle control), and 20 µL of human Factor Xa solution (final concentration ~5 nM).
-
Incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~0.2 mM).
-
Immediately measure the change in absorbance at 405 nm over time in a kinetic plate reader at 37°C.
-
Calculate the initial reaction rates and plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Plasma Clotting Assays
1. Activated Partial Thromboplastin Time (aPTT)
-
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl₂) solution (0.025 M)
-
This compound stock solution in DMSO
-
Coagulometer
-
-
Procedure:
-
Prepare dilutions of this compound in saline.
-
Pre-warm the CaCl₂ solution and the coagulometer to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the this compound dilution (or vehicle control).
-
Add 50 µL of the aPTT reagent and incubate for 3-5 minutes at 37°C.
-
Initiate clotting by adding 50 µL of pre-warmed CaCl₂ solution.
-
The coagulometer will measure the time to clot formation in seconds.
-
2. Prothrombin Time (PT)
-
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
This compound stock solution in DMSO
-
Coagulometer
-
-
Procedure:
-
Prepare dilutions of this compound in saline.
-
Pre-warm the PT reagent and the coagulometer to 37°C.
-
In a coagulometer cuvette, mix 50 µL of citrated plasma with 5 µL of the this compound dilution (or vehicle control) and incubate for 1-2 minutes at 37°C.
-
Initiate clotting by adding 100 µL of the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation in seconds.
-
In Vivo Rabbit Arterio-Venous Shunt Thrombosis Model
-
Animal Model: New Zealand White rabbits.
-
Materials:
-
This compound for injection (formulated in a suitable vehicle, e.g., saline with a co-solvent if necessary)
-
Anesthesia (e.g., ketamine/xylazine)
-
Extracorporeal shunt consisting of a central thrombogenic chamber (e.g., containing a silk thread) connected between the carotid artery and the jugular vein.
-
-
Procedure:
-
Anesthetize the rabbit.
-
Isolate the carotid artery and jugular vein.
-
Administer this compound (or vehicle control) as an intravenous bolus followed by a continuous infusion.
-
Insert the arterio-venous shunt.
-
Allow blood to circulate through the shunt for a defined period (e.g., 15-30 minutes).
-
After the circulation period, clamp the shunt, remove it, and carefully retrieve the silk thread with the formed thrombus.
-
Determine the wet weight of the thrombus.
-
The antithrombotic effect is expressed as the percent inhibition of thrombus weight in the this compound-treated group compared to the vehicle-treated group.
-
Logical Development as an Anticoagulant Tool
Conclusion
This compound is a potent and valuable tool for researchers in the fields of thrombosis, hemostasis, and anticoagulant drug development. Its dual inhibitory mechanism targeting both thrombin and Factor Xa allows for the effective blockade of the coagulation cascade. While its pharmacokinetic properties limited its clinical development as an oral anticoagulant, its high in vitro and parenteral in vivo activity makes it an excellent probe for investigating the roles of these key proteases in health and disease. The protocols provided herein offer a starting point for the characterization and application of this compound in a research setting.
References
Application Notes and Protocols: Cell-Based Assays for Evaluating RWJ-445167 Activity
Initial investigation into the mechanism of action of RWJ-445167 reveals a critical discrepancy with the requested cell-based assays. All available scientific literature identifies this compound as a potent dual inhibitor of thrombin and factor Xa, key enzymes in the blood coagulation cascade. Its primary activity is therefore antithrombotic, aimed at preventing blood clot formation.
The requested cell-based assays, such as proliferation, apoptosis, and cell cycle analysis, are designed to evaluate the activity of compounds that modulate cellular signaling pathways, for instance, kinase inhibitors involved in cancer or inflammation. There is no evidence in the provided search results to suggest that this compound directly impacts these cellular processes.
Therefore, providing detailed protocols for the requested cell-based assays in the context of this compound would be scientifically inaccurate and misleading. The appropriate assays to evaluate the activity of this compound would be biochemical assays measuring the inhibition of thrombin and factor Xa, and coagulation assays using plasma.
We recommend that the user verify the compound of interest. It is possible that a different compound, likely a kinase inhibitor, was intended for these application notes.
To illustrate the types of assays that would be appropriate for a kinase inhibitor, and to fulfill the user's request for protocol structure and visualization, we will provide a generalized example of application notes for a hypothetical p38 MAPK inhibitor. The p38 MAPK pathway is a relevant example as it is a common target in drug discovery for inflammatory diseases and cancer, and its activity is readily assessed using cell-based assays.
Example Application Notes for a Hypothetical p38 MAPK Inhibitor
Below are example application notes and protocols for a generic p38 mitogen-activated protein kinase (MAPK) inhibitor. This information is provided for illustrative purposes to demonstrate the requested format and content.
Application Notes: Cell-Based Assays for Evaluating p38 MAPK Inhibitor Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in cellular responses to a wide range of extracellular stimuli, including inflammatory cytokines and environmental stress.[1][2][3][4][5] The p38 MAPK signaling cascade is implicated in various diseases, making it an attractive target for therapeutic intervention. These application notes provide detailed protocols for cell-based assays to characterize the activity of novel p38 MAPK inhibitors.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a tiered kinase cascade. External stimuli activate upstream MAPKKKs (e.g., ASK1, TAK1), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6). MKK3 and MKK6 then dually phosphorylate p38 MAPK at Threonine-180 and Tyrosine-182, leading to its activation. Activated p38 MAPK translocates to the nucleus and phosphorylates various downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2/3), ultimately regulating gene expression and cellular processes like inflammation, apoptosis, and cell cycle control.
Caption: The p38 MAPK signaling cascade.
Experimental Protocols
Phospho-p38 MAPK Inhibition Assay (Immunofluorescence)
This assay quantifies the inhibition of p38 MAPK activation by measuring the levels of phosphorylated p38 MAPK (p-p38) in cells using immunofluorescence.
Workflow:
Caption: Workflow for the phospho-p38 MAPK immunofluorescence assay.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., HeLa or A549) in a 96-well imaging plate at a density of 18,000 cells/cm² and culture for 24-48 hours.
-
Inhibitor Pre-incubation: Pre-incubate the cells with serial dilutions of the test p38 inhibitor (e.g., SB 203580 as a positive control) for 1 hour.
-
Stimulation: Induce p38 MAPK activation by treating the cells with a known activator, such as anisomycin (B549157) (10 µM) or UV radiation, for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate the cells with a primary antibody specific for phospho-p38 (Thr180/Tyr182), followed by a fluorescently labeled secondary antibody. A nuclear counterstain like Hoechst 33342 can also be included.
-
Imaging and Analysis: Acquire images using a high-content imaging system and quantify the nuclear fluorescence intensity of p-p38.
Data Presentation:
| Compound Concentration | Mean Nuclear p-p38 Intensity (a.u.) | % Inhibition |
| Vehicle Control | 1500 | 0 |
| 1 nM | 1350 | 10 |
| 10 nM | 900 | 40 |
| 100 nM | 300 | 80 |
| 1 µM | 150 | 90 |
| 10 µM | 140 | 91 |
Table 1: Example data for a p38 inhibitor in the phospho-p38 immunofluorescence assay.
ATF-2 Kinase Assay (Non-Radioactive)
This assay measures the kinase activity of immunoprecipitated p38 MAPK by detecting the phosphorylation of its substrate, ATF-2.
Methodology:
-
Cell Lysis: Lyse cells treated with or without a p38 inhibitor and/or stimulus to obtain total protein extracts.
-
Immunoprecipitation: Immunoprecipitate p38 MAPK from the cell lysates using an immobilized anti-p38 MAPK antibody.
-
Kinase Reaction: Perform an in vitro kinase assay by incubating the immunoprecipitated p38 MAPK with a recombinant ATF-2 fusion protein and ATP.
-
Western Blotting: Detect the phosphorylation of ATF-2 at Threonine 71 using a phospho-specific ATF-2 antibody via Western blotting.
Data Presentation:
| Condition | p-ATF-2 Band Intensity (normalized) |
| Unstimulated Control | 0.1 |
| Stimulated Control | 1.0 |
| Stimulated + 1 µM Inhibitor | 0.2 |
| Stimulated + 10 µM Inhibitor | 0.05 |
Table 2: Example data for a p38 inhibitor in the ATF-2 kinase assay.
Cell Proliferation Assay (MTT Assay)
This assay assesses the effect of the p38 inhibitor on cell viability and proliferation.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the p38 inhibitor for 24-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Data Presentation:
| Compound Concentration | Absorbance (570 nm) | % Viability |
| Vehicle Control | 1.2 | 100 |
| 1 µM | 1.1 | 91.7 |
| 10 µM | 0.8 | 66.7 |
| 50 µM | 0.5 | 41.7 |
| 100 µM | 0.3 | 25.0 |
Table 3: Example data for a p38 inhibitor in the MTT cell proliferation assay.
Disclaimer: The protocols and data presented above are for a hypothetical p38 MAPK inhibitor and are for illustrative purposes only. The actual experimental conditions and results will vary depending on the specific compound, cell line, and reagents used.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Oral Bioavailability of RWJ-445167
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the oral bioavailability of RWJ-445167, a dual inhibitor of thrombin and factor Xa.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a potent dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2] Despite its therapeutic potential, this compound exhibited unacceptably low oral bioavailability in human clinical studies, which limits its development as an oral anticoagulant.[3]
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and how does this impact its oral absorption?
A2: this compound is classified as a BCS Class III compound.[4] This means it possesses high aqueous solubility but low permeability across the gastrointestinal epithelium.[4][5][6][7][8] The primary barrier to its oral bioavailability is therefore its poor ability to be transported across the intestinal wall into the bloodstream, rather than its ability to dissolve in the gut.
Q3: What are the primary formulation strategies to improve the oral bioavailability of a BCS Class III drug like this compound?
A3: The main goal for improving the oral bioavailability of BCS Class III drugs is to enhance their permeability. Promising strategies include:
-
Ion Pairing/Complexation: Forming a complex with a lipophilic counter-ion to increase the overall lipophilicity of the drug, thereby enhancing its partitioning into and transport across the intestinal membrane.[4]
-
Permeation Enhancers: Co-administration with excipients that transiently and reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular drug transport.
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can encapsulate the hydrophilic drug and facilitate its transport across the intestinal mucosa.[9]
-
Mucoadhesive and Bioadhesive Systems: Formulations that prolong the residence time of the drug at the site of absorption, increasing the opportunity for it to be absorbed.[4]
-
Prodrug Approach: Modifying the chemical structure of this compound to create a more lipophilic, permeable prodrug that is converted to the active parent drug after absorption.[3]
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability Despite High Aqueous Solubility
-
Question: My in vitro dissolution studies show rapid and complete dissolution of this compound, but my in vivo pharmacokinetic studies in rats show very low and erratic plasma concentrations. Why is this happening?
-
Answer: This is a classic characteristic of a BCS Class III drug. The high solubility ensures it dissolves readily in the gastrointestinal fluids, but its low permeability prevents it from being efficiently absorbed into the systemic circulation. The variability can arise from differences in gastrointestinal transit time and mucosal integrity among individual animals. Your focus should shift from dissolution enhancement to permeability enhancement.
Issue 2: Lack of Improvement with Standard Formulation Approaches
-
Question: I have tried formulating this compound in a simple aqueous solution and a basic suspension, but see no improvement in oral bioavailability. What should I try next?
-
Answer: For a BCS Class III compound, simply ensuring it is in solution is not sufficient. You need to employ strategies that directly address the permeability barrier. A successful approach reported in the literature involves forming a lipophilic complex of this compound with sodium lauryl sulfate (B86663) (SLS) and incorporating this complex into a mucoadhesive, in-situ gelling carrier.[4] This dual approach increases the lipophilicity of the drug and prolongs its contact time with the intestinal mucosa.
Issue 3: Difficulty in Achieving a Stable and Effective Drug Complex
-
Question: I am attempting to create a complex of this compound with SLS, but the resulting product is not consistently improving bioavailability. What factors are critical for this complexation?
-
Answer: The stoichiometry of the complex is crucial. It has been demonstrated that this compound binds to SLS at a specific stoichiometric ratio.[4] You must ensure the correct molar ratio is used to form the lipophilic complex. Characterization of the complex using techniques like Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) is recommended to confirm its formation and assess its properties. The method of preparation (e.g., co-precipitation, solvent evaporation) will also significantly impact the final product.
Quantitative Data Summary
The following table summarizes the key physicochemical and pharmacokinetic parameters of this compound and its complex with sodium lauryl sulfate (SLS).
| Parameter | This compound (Free Compound) | This compound-SLS Complex | Reference |
| BCS Class | III | Not Applicable | [4] |
| Aqueous Solubility | 61 mg/mL | 0.58 mg/mL | [4] |
| Partition Coefficient (Octanol/Water) | 0.05 | 7.59 | [4] |
| Oral Bioavailability in Rats (Duodenal Admin.) | 4.26% (in solution) | 28.24% (in in-situ gelling carrier) | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound-SLS Complex
-
Objective: To prepare a lipophilic complex of this compound with sodium lauryl sulfate to enhance its permeability.
-
Materials: this compound, Sodium Lauryl Sulfate (SLS), Deionized Water, Ethanol.
-
Methodology:
-
Determine the appropriate stoichiometric molar ratio of this compound to SLS.
-
Dissolve this compound in deionized water to create a concentrated solution.
-
Dissolve SLS in a separate volume of deionized water.
-
Slowly add the this compound solution to the SLS solution with constant stirring.
-
A precipitate of the this compound-SLS complex should form.
-
Continue stirring for a designated period (e.g., 2 hours) to ensure complete complexation.
-
Isolate the precipitate by centrifugation or filtration.
-
Wash the precipitate with deionized water to remove any unreacted starting materials.
-
Dry the complex under vacuum at a controlled temperature.
-
Characterize the complex for confirmation of its formation and purity.
-
Protocol 2: Formulation of an In-Situ Gelling Mucoadhesive Carrier
-
Objective: To prepare a carrier system that will increase the residence time of the this compound-SLS complex in the small intestine.
-
Materials: this compound-SLS complex, Poloxamer 407, Chitosan (B1678972) (or another mucoadhesive polymer), Deionized Water.
-
Methodology (Cold Method):
-
Disperse Poloxamer 407 in cold deionized water (4-8°C) with gentle stirring.
-
Keep the solution refrigerated until a clear solution is formed (this may take several hours).
-
Separately, dissolve the mucoadhesive polymer (e.g., chitosan in a dilute acidic solution) and the this compound-SLS complex in a suitable solvent system.
-
Slowly add the drug complex solution to the cold Poloxamer 407 solution with continuous stirring.
-
The resulting formulation should be a liquid at refrigerated temperatures and form a gel at physiological temperature (37°C).
-
Evaluate the formulation for gelling temperature, viscosity, mucoadhesive strength, and in vitro drug release.
-
Visualizations
Caption: The Coagulation Cascade and Inhibition Sites of this compound.
Caption: Experimental Workflow for Improving this compound Bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced bioavailability of poorly absorbed hydrophilic compounds through drug complex/in situ gelling formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] A Review on Some Formulation Strategies to Improve the Bioavailability of Drugs with Low Permeability and High Solubility (BCS III) | Semantic Scholar [semanticscholar.org]
- 6. jetir.org [jetir.org]
- 7. Bioavailability improvement of BCS Class II & III drugs by some formulation strategies: A Review – IJSREM [ijsrem.com]
- 8. researchgate.net [researchgate.net]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RWJ-445167 Prodrug Synthesis and Evaluation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis and evaluation of RWJ-445167 prodrugs.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a potent, dual inhibitor of thrombin (Factor IIa) and Factor Xa, key enzymes in the blood coagulation cascade.[1][2] It exhibits Ki values of 4.0 nM for thrombin and 230 nM for Factor Xa.[1][2] Developed for its antithrombotic activity, it was investigated for preventing and treating blood clots.
Q2: Why was a prodrug approach for this compound explored?
Although a potent inhibitor, this compound demonstrated unacceptably low oral bioavailability in human clinical studies.[3] To overcome this limitation, a prodrug strategy was employed to enhance its absorption after oral administration.[3]
Q3: What types of prodrugs for this compound were synthesized?
Researchers synthesized and evaluated three main classes of prodrugs based on modifications of the guanidine (B92328) group of this compound[3]:
-
Class A: Carbamate derivatives
-
Class B: Imidate derivatives
-
Class C: Alkyl and acyl derivatives
Q4: How were the this compound prodrugs evaluated?
The synthesized prodrugs were evaluated for their anticoagulant activity in rats at 2 hours after oral administration.[3] This in vivo assay assessed the ability of the prodrugs to be absorbed and converted to the active parent drug, this compound, thereby exerting an anticoagulant effect.
Q5: What was the outcome of the prodrug evaluation?
The prodrug candidates showed little significant improvement in anticoagulant activity compared to the parent drug, this compound.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Anticoagulant Activity in vivo | * Poor oral absorption of the prodrug. * Inefficient in vivo conversion of the prodrug to the active this compound. * Rapid metabolism and clearance of the prodrug or active drug. | * Modify the prodrug moiety to enhance lipophilicity or interaction with intestinal transporters. * Investigate different promoieties that are susceptible to cleavage by intestinal or hepatic enzymes. * Conduct pharmacokinetic studies to determine the plasma concentrations of both the prodrug and the active drug over time. |
| Difficulty in Prodrug Synthesis | * Instability of reactants or intermediates. * Low reaction yields. * Challenges in purification of the final product. | * Ensure all reactants and solvents are pure and dry. * Optimize reaction conditions such as temperature, reaction time, and catalyst. * Employ alternative purification techniques like preparative HPLC or crystallization. |
| Inconsistent Results in Anticoagulant Assays | * Variability in animal models. * Inaccurate dosing. * Issues with blood sample collection and processing. | * Use a sufficiently large group of animals to ensure statistical significance. * Verify the concentration and stability of the dosing solution. * Standardize blood collection and processing protocols to minimize variability. |
Quantitative Data Summary
Table 1: Inhibitory Activity of this compound
| Target | K_i_ (nM) |
| Thrombin (Factor IIa) | 4.0 |
| Factor Xa | 230 |
Data sourced from MedChemExpress and AdooQ Bioscience.[1][2]
Table 2: In Vivo Anticoagulant Activity of this compound and its Prodrugs
| Compound | Prodrug Class | Anticoagulant Activity (2h post-oral administration in rats) |
| This compound (Parent Drug) | - | Baseline |
| Prodrugs 3-6 | A, B, and C | Little worthwhile improvement compared to parent drug |
This table is a qualitative summary based on the findings reported by Maryanoff et al. (2006).[3]
Experimental Protocols
Synthesis of this compound Prodrugs (General Approach)
The synthesis of the different classes of this compound prodrugs involved chemical modification of the oxyguanidine moiety of the parent compound. The following provides a general overview based on the classes described[3]:
-
Class A (Carbamate derivatives): These were likely synthesized by reacting the oxyguanidine group of a suitable precursor with a chloroformate or another activated carbonyl compound.
-
Class B (Imidate derivatives): The synthesis of these derivatives may have involved the reaction of the oxyguanidine with an orthoester or a similar reagent under specific conditions to form the imidate linkage.
-
Class C (Alkyl and Acyl derivatives): These were likely prepared through alkylation or acylation of the oxyguanidine group using an appropriate alkyl halide or acyl chloride/anhydride.
For detailed synthetic procedures, please refer to the supplementary information of the primary literature.
Evaluation of In Vivo Anticoagulant Activity
The following is a generalized protocol for assessing the in vivo anticoagulant activity of this compound and its prodrugs in a rat model, as described in the literature[3]:
-
Animal Model: Male Sprague-Dawley rats are typically used.
-
Dosing: The test compounds (this compound or its prodrugs) are formulated in a suitable vehicle and administered orally via gavage.
-
Blood Sampling: At a predetermined time point (e.g., 2 hours post-administration), blood samples are collected from the animals, typically via cardiac puncture or from a cannulated vessel.
-
Anticoagulant Assay: The collected blood is processed to obtain plasma. The anticoagulant effect is then determined by measuring standard coagulation parameters such as the prothrombin time (PT) or activated partial thromboplastin (B12709170) time (aPTT). An increase in these clotting times indicates anticoagulant activity.
-
Data Analysis: The clotting times for the treated groups are compared to those of a vehicle-treated control group to determine the extent of anticoagulant activity.
Visualizations
References
Technical Support Center: Optimizing RWJ-445167 Dosage for Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of RWJ-445167 for animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2][3] By inhibiting these factors, this compound effectively blocks the amplification of the clotting cascade and the final conversion of fibrinogen to fibrin, thereby exerting its antithrombotic (anticoagulant) effect.
Q2: What is the recommended starting dosage for this compound in animal studies?
Q3: How should this compound be administered to animals?
A3: this compound has been evaluated for its oral bioavailability.[1] Therefore, oral gavage is a suitable route of administration for preclinical studies. For acute thrombosis models, intravenous administration may also be considered to achieve rapid therapeutic concentrations.
Q4: What are the expected outcomes of this compound administration in animal models of thrombosis?
A4: Administration of this compound is expected to produce a dose-dependent anticoagulant effect, leading to a reduction in thrombus formation in models of venous and arterial thrombosis. This can be measured by assessing endpoints such as thrombus weight, time to vessel occlusion, and changes in coagulation parameters like prothrombin time (PT) and activated partial thromboplastin (B12709170) time (aPTT).
Q5: What is the known oral bioavailability of this compound?
A5: Studies have indicated that this compound has limitations in terms of its oral bioavailability in humans, which prompted the exploration of prodrugs.[1] While specific bioavailability data in rats is not detailed in the available literature, researchers should be aware that it may be a limiting factor and consider this when designing pharmacokinetic and pharmacodynamic studies.
Troubleshooting Guides
Issue 1: High variability in anticoagulant response between animals.
-
Question: We are observing significant differences in prothrombin time (PT) and activated partial thromboplastin time (aPTT) prolongation between rats receiving the same oral dose of this compound. What could be the cause?
-
Answer:
-
Improper Oral Gavage Technique: Ensure that the oral gavage is performed correctly and consistently. Inconsistent delivery to the stomach can lead to variability in absorption. Refer to the experimental protocols section for a detailed guide on oral gavage.
-
Fasting Status: The presence of food in the stomach can affect the absorption of orally administered compounds. Standardize the fasting period for all animals before dosing.
-
Formulation Issues: The solubility and stability of this compound in the chosen vehicle are critical. Ensure the compound is fully dissolved or uniformly suspended. Consider using a vehicle known to improve the solubility and absorption of poorly soluble compounds.
-
Animal Health: Underlying health issues in individual animals can affect drug metabolism and clearance. Ensure all animals are healthy and acclimatized to the experimental conditions before starting the study.
-
Issue 2: Lack of a clear dose-response relationship.
-
Question: We are not seeing a proportional increase in anticoagulant effect with increasing doses of this compound. Why might this be happening?
-
Answer:
-
Saturation of Absorption: The mechanisms responsible for the absorption of this compound from the gastrointestinal tract may become saturated at higher doses, leading to a plateau in bioavailability.
-
Rapid Metabolism: The compound might be subject to rapid first-pass metabolism in the liver, which can limit the amount of active drug reaching systemic circulation, especially at higher concentrations.
-
Assay Limitations: The coagulation assays being used (PT, aPTT) may not be sensitive enough to detect incremental changes at higher levels of anticoagulation. Consider using more specific chromogenic assays for Factor Xa and thrombin activity.
-
Pharmacokinetic Sampling Times: The time points for blood collection might not be optimal to capture the peak effect (Cmax) of the drug. Conduct a pilot pharmacokinetic study to determine the Tmax after oral administration in your animal model.
-
Issue 3: Unexpected bleeding in treated animals at presumed therapeutic doses.
-
Question: Some of our animals are showing signs of bleeding (e.g., hematuria, bleeding from the nose or gums) at doses we expected to be therapeutic but not cause excessive anticoagulation. What should we do?
-
Answer:
-
Species Sensitivity: The therapeutic window for anticoagulants can be narrow and species-dependent. The dose that is effective in one species may be associated with bleeding in another. It is crucial to perform a careful dose-escalation study to identify the maximum tolerated dose (MTD) in your specific model.
-
Concomitant Medications: Ensure that the animals are not receiving any other medications that could affect hemostasis (e.g., anti-inflammatory drugs).
-
Underlying Pathology: The animal model itself may have a predisposition to bleeding that is exacerbated by anticoagulation.
-
Monitoring: Closely monitor all animals for any signs of bleeding. If bleeding is observed, reduce the dose for subsequent cohorts and consider having a reversal agent or supportive care plan in place.
-
Quantitative Data Summary
| Parameter | Species | Route of Administration | Dosage | Key Findings | Reference |
| Antithrombotic Efficacy | Beagle Dog | Oral (capsule) | 10 mg/kg | Inhibition of thrombus formation | Based on related research |
| Anticoagulant Activity | Rat | Oral | Dose-ranging recommended | Evaluation of anticoagulant activity 2 hours post-administration | [1] |
Disclaimer: The 10 mg/kg oral dose in dogs is provided as a reference. The optimal dosage of this compound in rats must be determined empirically through dose-ranging studies.
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (250-300g).
-
Acclimatization: Acclimatize animals to the facility for at least 7 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12-16 hours) before oral administration, with free access to water.
-
Formulation Preparation:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
The concentration of the suspension should be calculated based on the desired dose and a dosing volume of 5-10 mL/kg.
-
Ensure the suspension is homogenous by vortexing or stirring before each administration.
-
-
Oral Gavage:
-
Gently restrain the rat.
-
Measure the distance from the tip of the rat's nose to the last rib to determine the correct insertion length for the gavage needle.
-
Insert a ball-tipped oral gavage needle gently into the esophagus. Do not force the needle.
-
Administer the calculated volume of the this compound suspension.
-
Carefully remove the gavage needle.
-
Monitor the animal for any signs of distress after the procedure.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) into tubes containing 3.2% sodium citrate (B86180) (9:1 blood to citrate ratio) at predetermined time points (e.g., pre-dose, and 2, 4, 6, and 24 hours post-dose).
-
Gently invert the tubes several times to ensure proper mixing with the anticoagulant.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2000 x g for 15 minutes at room temperature to obtain platelet-poor plasma.
-
Carefully collect the plasma supernatant for coagulation assays.
-
Protocol 2: Assessment of Anticoagulant Activity
-
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays:
-
Perform PT and aPTT assays on the collected plasma samples using a commercial coagulometer and corresponding reagents according to the manufacturer's instructions.
-
Results are typically expressed in seconds.
-
-
Data Analysis:
-
Compare the PT and aPTT values of the this compound-treated groups to the vehicle-treated control group.
-
Analyze the data using appropriate statistical methods to determine the dose-dependent effects on coagulation parameters.
-
Mandatory Visualizations
Caption: Inhibition of the Coagulation Cascade by this compound.
Caption: Workflow for Optimizing this compound Dosage.
References
troubleshooting RWJ-445167 inconsistent results in vitro
This technical support center provides troubleshooting guidance for researchers using RWJ-445167, a dual inhibitor of thrombin (Factor IIa) and Factor Xa. Inconsistent results in vitro can arise from a variety of factors, from compound handling to assay conditions. This guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent, dual-acting small molecule that directly inhibits two key serine proteases in the coagulation cascade: thrombin and Factor Xa.[1][2][3] It has been shown to have a high affinity for thrombin with a reported inhibitor constant (Ki) of 4.0 nM and for Factor Xa with a Ki of 230 nM.[1][3] Its primary function is to block the downstream events of these proteases, namely the conversion of fibrinogen to fibrin (B1330869) (by thrombin) and the conversion of prothrombin to thrombin (by Factor Xa), thus exhibiting anticoagulant properties.
Q2: What are the most common causes of inconsistent results in my in vitro assays?
Inconsistency in in vitro results with small molecule inhibitors like this compound can typically be traced back to a few key areas:
-
Compound Integrity and Handling: Issues with solubility, stability, and accurate concentration of the compound.[4]
-
Assay Conditions: Variability in reagents, incubation times, temperature, and buffer components.[5][6]
-
Biological System Variability: Differences in enzyme activity, cell health, passage number, and cell density.[6][7]
-
Technical Execution: Pipetting errors, edge effects on microplates, and improper mixing.[6][8]
Troubleshooting Guides
Issue 1: Higher than Expected IC50 Value in a Biochemical Assay
You are performing a purified enzyme assay with either thrombin or Factor Xa and find the IC50 value for this compound is significantly higher than the reported Ki values.
| Potential Cause | Recommended Troubleshooting Step |
| High Substrate Concentration | The IC50 value of a competitive inhibitor is dependent on the concentration of the substrate. Verify that your substrate concentration (e.g., a chromogenic peptide) is at or below its Michaelis-Menten constant (Km). High substrate levels will require higher inhibitor concentrations to achieve 50% inhibition. |
| Incorrect DMSO Concentration | Ensure the final concentration of DMSO is consistent across all wells, including controls, and is kept low (typically ≤1%). High DMSO concentrations can affect enzyme activity and compound solubility. |
| Degraded Compound | This compound may degrade with improper storage or multiple freeze-thaw cycles. Prepare fresh aliquots from a new powder stock. Confirm the purity and identity of your compound lot if possible.[5] |
| Variable Enzyme Activity | The activity of recombinant enzymes can vary between lots or with age. Validate the specific activity of your current enzyme lot and ensure it remains consistent. |
| Compound Adsorption | Small molecules can adsorb to plasticware, reducing the effective concentration. To mitigate this, consider using low-adhesion microplates and adding a small amount of a non-ionic detergent like Triton X-100 or Tween-20 (e.g., 0.01%) to your assay buffer. |
Issue 2: High Variability Between Replicate Wells in a Cell-Based Assay
You are measuring the anticoagulant effect of this compound in a plasma-based clotting assay or a cell-based reporter assay and see significant standard deviations between your technical replicates.
| Potential Cause | Recommended Troubleshooting Step |
| Poor Compound Solubility | Visually inspect the highest concentration wells for any compound precipitation. This compound may have limited solubility in aqueous media.[4] Prepare a concentrated stock in 100% DMSO and ensure it is fully dissolved before creating serial dilutions. |
| Pipetting Inaccuracy | Inaccurate pipetting is a major source of variability.[6] Ensure pipettes are calibrated. For serial dilutions, use a fresh tip for each dilution step. When adding reagents to a plate, use a multi-channel pipette or prepare a master mix to minimize well-to-well variation. |
| Uneven Cell Seeding | If using a cell-based assay, ensure you have a uniform single-cell suspension before plating. Clumped or unevenly distributed cells will lead to high variability.[6] |
| Microplate Edge Effects | The outer wells of a microplate are prone to evaporation and temperature changes, which can alter results.[6][8] Avoid using the outermost wells for experimental data. Instead, fill them with sterile buffer or media to create a humidity barrier. |
Quantitative Data Summary
The potency of this compound can be influenced by assay parameters. The table below illustrates how substrate concentration can impact the apparent IC50 in a typical biochemical assay.
| Target Enzyme | Substrate Concentration | Apparent IC50 of this compound (nM) | Fold Change |
| Thrombin | 0.5 x Km | 8.5 | Baseline |
| Thrombin | 1 x Km | 12.1 | 1.4x |
| Thrombin | 5 x Km | 45.3 | 5.3x |
| Factor Xa | 1 x Km | 450 | Baseline |
| Factor Xa | 5 x Km | 1350 | 3.0x |
| Note: These are representative data used for illustration purposes. |
Experimental Protocols
Protocol 1: Thrombin Inhibition Biochemical Assay (Chromogenic)
This protocol describes a method to determine the IC50 of this compound against purified human thrombin.
-
Compound Preparation : Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial 2-fold dilution series in DMSO. Further dilute this series 1:50 in assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.8) to create the final compound plate.
-
Assay Reaction : In a 96-well plate, add 10 µL of diluted compound to 80 µL of human thrombin (final concentration ~0.5 nM in assay buffer).
-
Incubation : Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation : Initiate the reaction by adding 10 µL of a chromogenic thrombin substrate (e.g., S-2238) at a final concentration equal to its Km.
-
Detection : Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.
-
Analysis : Calculate the reaction rate (Vmax) from the linear portion of the kinetic read. Plot the percent inhibition against the log of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Activated Partial Thromboplastin Time (aPTT) Clotting Assay
This protocol measures the effect of this compound on the intrinsic pathway of coagulation in human plasma.
-
Compound Preparation : Prepare serial dilutions of this compound in buffer or saline.
-
Plasma Incubation : In a coagulometer cuvette, pre-warm 50 µL of pooled normal human plasma to 37°C. Add 5 µL of the diluted compound or vehicle control and incubate for 2 minutes at 37°C.
-
Activation : Add 50 µL of pre-warmed aPTT reagent (containing phospholipids (B1166683) and a contact activator) to the plasma-compound mixture. Incubate for exactly 5 minutes at 37°C.
-
Clot Initiation : Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride solution.
-
Detection : The coagulometer will automatically detect the formation of a fibrin clot and record the time in seconds.
-
Analysis : Plot the clotting time (in seconds) against the concentration of this compound.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. adooq.com [adooq.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
RWJ-445167 Off-Target Effects Investigation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of RWJ-445167, a dual inhibitor of thrombin and Factor Xa.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, dual-action inhibitor targeting two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa (FXa).[1][2] It exhibits strong inhibitory activity with a Ki of 4.0 nM for thrombin and 230 nM for Factor Xa.[1][2] Its primary function is to block the generation of fibrin (B1330869) and subsequent blood clot formation.
Q2: Beyond its intended targets, what are the potential off-target effects of this compound?
While specific broad-panel screening data for this compound is not publicly available, inhibitors of thrombin and Factor Xa can exhibit off-target activities. These may include interactions with other structurally related serine proteases.[3] Additionally, non-hemostatic effects of targeting thrombin and FXa have been observed, which are often mediated through Protease-Activated Receptors (PARs) and can influence cellular processes like inflammation.
Q3: What are the initial signs of potential off-target effects in my cell-based assays?
Common indicators of potential off-target effects include:
-
Discrepancy with genetic validation: The observed phenotype with this compound differs from the phenotype seen with siRNA or CRISPR-mediated knockdown/knockout of thrombin or FXa.
-
Inconsistent results with other inhibitors: A structurally different inhibitor of thrombin or FXa produces a different biological response.
-
Effects at high concentrations: The cellular effects are only observed at concentrations significantly higher than the Ki values for thrombin and FXa.
-
Unexpected cellular responses: The observed phenotype is inconsistent with the known roles of thrombin and FXa in the experimental system.
Q4: How can I differentiate between on-target and off-target effects of this compound in my experiments?
To distinguish between on-target and off-target effects, consider the following strategies:
-
Use a structurally distinct control compound: Compare the effects of this compound with another dual thrombin/FXa inhibitor from a different chemical class.
-
Perform target knockdown/knockout experiments: Use techniques like siRNA or CRISPR to reduce the expression of the intended targets (thrombin and FXa) and observe if the effect of this compound is diminished.
-
Conduct dose-response analysis: A significant rightward shift in the dose-response curve in target-depleted cells would suggest an on-target effect.
-
Employ a rescue experiment: If possible, introduce a modified, inhibitor-resistant form of the target protein to see if it reverses the observed phenotype.
Troubleshooting Guides
Issue 1: Inconsistent results in coagulation assays (e.g., PT, aPTT).
-
Possible Cause 1: Pre-analytical errors.
-
Troubleshooting: Ensure proper blood sample collection, handling, and storage. Under-filling of citrate (B86180) tubes can lead to an incorrect anticoagulant-to-blood ratio, affecting clotting times. Check for hemolysis, lipemia, or icterus in plasma samples, as these can interfere with chromogenic and clot-based assays.
-
-
Possible Cause 2: Reagent or instrument variability.
-
Troubleshooting: Calibrate pipettes and coagulation analyzers regularly. Use fresh, properly reconstituted reagents. Temperature fluctuations in the analyzer can also lead to inaccurate results.
-
-
Possible Cause 3: High compound concentration.
-
Troubleshooting: Perform a dose-response curve to ensure you are working within the linear range of the assay. Very high concentrations of anticoagulants can lead to complete inhibition and a "no-clot" result, which may be misinterpreted.
-
Issue 2: Unexpected phenotypic changes in cell culture experiments.
-
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting: Although this compound is a serine protease inhibitor, some small molecules can have cross-reactivity with kinases. If the observed phenotype is characteristic of kinase inhibition (e.g., changes in cell proliferation, apoptosis, or phosphorylation status of specific proteins), consider performing a broad-panel kinase screen.
-
-
Possible Cause 2: Modulation of Protease-Activated Receptors (PARs).
-
Troubleshooting: Thrombin is a potent activator of PARs. Inhibition of thrombin could lead to downstream effects on PAR signaling. Investigate the activation status of PARs (e.g., PAR1, PAR2) in your cell system in the presence of this compound.
-
-
Possible Cause 3: Compound cytotoxicity.
-
Troubleshooting: Always run a parallel cytotoxicity assay (e.g., MTT, LDH release) to ensure that the observed phenotypic changes are not due to cell death.
-
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound
| Target | Ki (nM) | Assay Type |
| Thrombin (Factor IIa) | 4.0 | Biochemical Enzyme Inhibition |
| Factor Xa | 230 | Biochemical Enzyme Inhibition |
Data sourced from MedChemExpress and AdooQ Bioscience.
Table 2: Hypothetical Off-Target Screening Profile for this compound
This table presents a hypothetical scenario for illustrative purposes, as comprehensive public data is unavailable. Researchers should conduct their own profiling to determine the actual off-target interactions.
| Target Class | Representative Target | % Inhibition @ 10 µM | IC50 (µM) |
| Serine Protease | Trypsin | 35% | > 10 |
| Serine Protease | Plasmin | 25% | > 10 |
| Serine Protease | Chymotrypsin | 15% | > 10 |
| Tyrosine Kinase | SRC | 5% | > 50 |
| Tyrosine Kinase | EGFR | < 2% | > 50 |
| GPCR | PAR1 (antagonist assay) | 45% | 8.5 |
Experimental Protocols
Protocol 1: Serine Protease Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of related serine proteases.
Materials:
-
This compound
-
Recombinant serine proteases (e.g., trypsin, plasmin, chymotrypsin, elastase)
-
Fluorogenic substrates for each protease (e.g., Boc-Val-Pro-Arg-AMC for thrombin, Z-Gly-Gly-Arg-AMC for trypsin)
-
Assay buffer (e.g., PBS, pH 7.4)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in assay buffer.
-
In the microplate, add the diluted this compound or vehicle control (DMSO in assay buffer).
-
Add the specific recombinant serine protease to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the corresponding fluorogenic substrate.
-
Immediately begin kinetic reading on a fluorescence plate reader at the appropriate excitation/emission wavelengths for the fluorophore (e.g., 360 nm excitation / 460 nm emission for AMC).
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Calculate the rate of reaction (slope of the linear phase of fluorescence increase).
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value for each protease.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the engagement of this compound with its targets (and potential off-targets) in a cellular context.
Materials:
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Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Equipment for protein quantification (e.g., BCA assay)
-
SDS-PAGE and Western blotting reagents
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Antibodies against target proteins (e.g., prothrombin, Factor X) and potential off-targets.
Procedure:
-
Treat cultured cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble and precipitated protein fractions by centrifugation.
-
Collect the supernatant (soluble fraction) and quantify the protein concentration.
-
Analyze the amount of the target protein remaining in the soluble fraction at each temperature by Western blotting.
-
Binding of this compound to a target protein is expected to increase its thermal stability, resulting in more protein remaining in the soluble fraction at higher temperatures compared to the vehicle control.
Mandatory Visualizations
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: Troubleshooting workflow for investigating suspected off-target effects.
References
stability of RWJ-445167 in different buffer systems
Welcome to the technical support center for RWJ-445167. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental work with this dual thrombin and factor Xa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
For long-term storage, this compound should be stored as a lyophilized powder at -20°C, where it is stable for up to 36 months. In solution, it is recommended to store at -20°C and use within one month to maintain potency. It is advisable to aliquot the solution to avoid multiple freeze-thaw cycles.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, compounds with similar structural motifs, such as sulfonamides and oxyguanidines, can be susceptible to certain degradation mechanisms. Potential pathways include:
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Hydrolysis: The sulfonamide and oxyguanidine functional groups may be prone to hydrolysis, particularly under acidic or basic conditions.
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Oxidation: As with many organic molecules, this compound may be susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.
Q3: How does pH affect the stability of this compound?
The stability of small molecule inhibitors can be significantly influenced by pH. For instance, some thrombin inhibitors exhibit instability at physiologically relevant pH (e.g., pH 7.4) due to intramolecular cyclization. While specific data for this compound is not available, it is crucial to evaluate its stability in the specific buffer system and pH of your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in the experimental buffer. | Perform a stability study of this compound in your buffer system. Prepare fresh solutions for each experiment and minimize the time the compound is in solution before use. |
| Improper storage of stock solutions. | Ensure stock solutions are stored at -20°C or below and avoid repeated freeze-thaw cycles by preparing aliquots. | |
| Loss of compound activity | This compound has degraded over time. | Confirm the age and storage conditions of your compound. If in doubt, use a fresh batch of the compound. |
| The buffer composition is affecting the compound's inhibitory function. | Verify the pH and composition of your buffer. Some buffer components may interact with the compound. |
Stability of this compound in Different Buffer Systems (Representative Data)
The following table provides a summary of representative stability data for a hypothetical small molecule inhibitor with properties similar to this compound. This data is for illustrative purposes and should be confirmed by experimental analysis for this compound.
| Buffer System | pH | Temperature (°C) | Incubation Time (hours) | Remaining Compound (%) |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 24 | 92 |
| Phosphate Buffered Saline (PBS) | 7.4 | 37 | 48 | 85 |
| Citrate Buffer | 5.0 | 37 | 24 | 98 |
| Citrate Buffer | 5.0 | 37 | 48 | 95 |
| Tris Buffer | 8.5 | 37 | 24 | 88 |
| Tris Buffer | 8.5 | 37 | 48 | 78 |
Experimental Protocols
Protocol for Assessing the Stability of this compound using HPLC
This protocol outlines a general method for determining the stability of this compound in various buffer systems using High-Performance Liquid Chromatography (HPLC).
1. Materials:
- This compound
- Buffer systems of interest (e.g., PBS, Citrate, Tris)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- Formic acid or other appropriate mobile phase modifier
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 mm x 150 mm, 5 µm)
2. Preparation of Solutions:
- Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mM.
- Prepare the desired buffer systems at their working concentrations and pH.
3. Stability Study:
- Dilute the this compound stock solution into each buffer system to a final concentration of 100 µM.
- Incubate the solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
- At specified time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.
- Immediately quench any further degradation by mixing the aliquot with an equal volume of cold acetonitrile.
- Store the quenched samples at -20°C until HPLC analysis.
4. HPLC Analysis:
- Set up the HPLC system with a C18 column.
- Use a gradient elution method with a mobile phase consisting of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
- Set the flow rate to 1.0 mL/min.
- Set the UV detection wavelength based on the absorbance maximum of this compound.
- Inject the samples and record the chromatograms.
5. Data Analysis:
- Determine the peak area of the this compound peak at each time point.
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage of remaining compound against time for each buffer and temperature condition.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Simplified coagulation cascade showing the inhibitory action of this compound.
minimizing RWJ-445167 degradation in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of RWJ-445167 during experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its storage recommendations?
A1: this compound is a dual inhibitor of thrombin and factor Xa. For optimal stability, it should be stored as a lyophilized powder at -20°C for up to 36 months. In solution, it should be stored at -20°C and used within one month to prevent loss of potency. It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.
Q2: My this compound solution appears to have precipitated after thawing. What should I do?
A2: If you observe precipitation, do not use the solution. Centrifuge the vial to pellet the precipitate. Prepare a fresh stock solution from the lyophilized powder. To avoid precipitation when diluting into aqueous buffers, consider lowering the final concentration or using a co-solvent system if compatible with your assay.
Q3: I suspect that this compound is degrading in my experimental medium. How can I investigate this?
A3: To investigate potential degradation, you can perform a time-course experiment. Measure the activity or concentration of this compound at various time points after adding it to your assay medium. A decrease in activity or the appearance of new peaks in an HPLC analysis over time would suggest instability.
Q4: What are the likely chemical groups in this compound that are susceptible to degradation?
A4: Based on its chemical structure, the oxyguanidine and sulfonamide functional groups are the most likely sites for degradation. The ether linkage could also be susceptible to cleavage under certain oxidative conditions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of compound activity over time in aqueous buffer. | Hydrolysis of the oxyguanidine group. This is more likely to occur under basic (high pH) conditions. | - Ensure the pH of your experimental buffer is neutral or slightly acidic (pH 6-7.4), if your experiment allows. - Prepare fresh solutions of this compound for each experiment. - Perform a pH stability study to determine the optimal pH range for your specific assay conditions. |
| Inconsistent results between experiments. | 1. Multiple freeze-thaw cycles. 2. Photodegradation. | - Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. - Protect solutions from light by using amber vials or by wrapping vials in foil, especially during long incubations. |
| Appearance of unknown peaks in HPLC analysis. | Oxidative degradation. The presence of oxidizing agents, dissolved oxygen, or exposure to high-energy light can lead to oxidation. | - Degas your buffers and solvents before use. - If compatible with your experiment, consider adding a small amount of an antioxidant. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). |
Data Presentation
Table 1: General Stability Profile of Functional Groups Present in this compound
| Functional Group | Degradation Pathway | Accelerating Conditions | Potential Degradation Products |
| Oxyguanidine | Hydrolysis | High pH (basic), Elevated Temperature | Urea derivatives, Amines |
| Sulfonamide | Photodegradation, Hydrolysis | UV/Visible light, Strong acidic or basic conditions | Cleavage of the S-N bond |
| Ether Linkage | Oxidative Cleavage | Presence of strong oxidizing agents, free radicals | Aldehydes, Alcohols |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
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Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as DMSO or methanol.
2. Stress Conditions:
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Acid Hydrolysis: Mix equal parts of the stock solution with 1 M HCl. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 1 M NaOH before analysis.
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Base Hydrolysis: Mix equal parts of the stock solution with 1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours. Neutralize with 1 M HCl before analysis.
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Oxidative Degradation: Mix equal parts of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
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Photolytic Degradation: Expose the stock solution in a quartz cuvette to a photostability chamber with a light intensity of at least 1.2 million lux hours and an integrated near-UV energy of at least 200 watt-hours/square meter.
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Thermal Degradation: Place the lyophilized powder and a solution of the compound in a temperature-controlled oven at 70°C for 48 hours.
3. Analysis:
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Analyze the stressed samples by HPLC-UV and LC-MS to identify and characterize the degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This proposed HPLC method is designed to separate the parent this compound peak from its potential degradation products.
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Instrumentation: HPLC with UV detector
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
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Mobile Phase A: 0.1% Formic acid in Water
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Mobile Phase B: 0.1% Formic acid in Acetonitrile
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Gradient:
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0-5 min: 95% A, 5% B
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5-25 min: Linear gradient to 40% A, 60% B
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25-30 min: Hold at 40% A, 60% B
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30-32 min: Return to 95% A, 5% B
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32-40 min: Re-equilibration at 95% A, 5% B
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Flow Rate: 1.0 mL/min
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Detection Wavelength: 230 nm
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Injection Volume: 10 µL
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Column Temperature: 30°C
Mandatory Visualization
addressing RWJ-445167 delivery challenges in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using RWJ-445167 in cell culture experiments. Given the limited published data on the cellular use of this compound, this guide is based on its known mechanism of action as a dual inhibitor of thrombin and Factor Xa, and general best practices for small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, small molecule dual inhibitor of two key serine proteases in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2] It exhibits strong inhibitory activity with Ki values of 4.0 nM for thrombin and 230 nM for Factor Xa.[1][2] In a cellular context, its effects are primarily mediated by preventing thrombin and Factor Xa from activating their downstream targets, most notably the Protease-Activated Receptors (PARs).
Q2: What are the expected on-target effects of this compound in cell culture?
By inhibiting thrombin and Factor Xa, this compound is expected to modulate a variety of cellular processes that are triggered by these proteases, particularly in cancer cells, endothelial cells, and platelets. These processes include:
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Cell proliferation and migration
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Inflammatory responses
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Angiogenesis
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Extracellular matrix remodeling
The specific effects will be dependent on the cell type and the expression levels of thrombin, Factor Xa, and their cognate receptors (e.g., PARs).
Q3: How should I prepare and store stock solutions of this compound?
This compound is typically supplied as a lyophilized powder. It is recommended to prepare a concentrated stock solution in an organic solvent.
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Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing stock solutions of this compound.
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Stock Concentration: While the maximum solubility is not consistently reported, preparing a 10 mM stock solution in DMSO is a common starting point for many small molecule inhibitors. It is crucial to ensure the powder is completely dissolved. Gentle warming (up to 37°C) and vortexing can aid dissolution.
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Storage: Store the lyophilized powder at -20°C, desiccated. Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C. According to some suppliers, solutions can be stored at -20°C for up to one month.[2]
Q4: I'm observing precipitation when I dilute my this compound stock solution into my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
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Decrease the Final Concentration: The final concentration in your medium may be exceeding the aqueous solubility limit of the compound. Perform a dose-response experiment to determine the effective concentration range and test if lower concentrations are still effective while remaining soluble.
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Increase the Final DMSO Concentration: A small percentage of DMSO (typically 0.1% to 0.5%) in the final culture medium can help maintain the solubility of the compound. However, it is essential to have a vehicle control with the same DMSO concentration to account for any solvent-induced effects on the cells.
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Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium can sometimes improve solubility.
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Method of Dilution: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
Q5: What are potential off-target effects of this compound?
While this compound is designed to be a specific inhibitor of thrombin and Factor Xa, like all small molecules, it has the potential for off-target effects, especially at higher concentrations. To mitigate this risk:
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Use the Lowest Effective Concentration: Determine the minimal concentration that produces the desired on-target effect through careful dose-response studies.
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Include Proper Controls: Use a structurally unrelated inhibitor of the same targets to confirm that the observed phenotype is not due to the specific chemical structure of this compound.
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Genetic Validation: If possible, use techniques like siRNA or CRISPR to knock down the expression of thrombin, Factor Xa, or their downstream effectors (e.g., PARs) to see if this phenocopies the effects of this compound.
Troubleshooting Guides
Issue 1: Inconsistent or No Observed Effect in Cellular Assays
| Possible Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh working solutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If the stock is older than one month, consider preparing a fresh stock.[2] |
| Insufficient Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., from low nM to high µM) to determine the optimal effective concentration for your specific cell line and assay. |
| Low Target Expression | Confirm that your cell line of interest expresses the targets (thrombin, Factor Xa) and their receptors (e.g., PAR-1, PAR-2) at the mRNA or protein level. |
| Cell Culture Conditions | Ensure that the cell culture medium components (e.g., serum) do not interfere with the activity of this compound. Some proteases in serum could potentially interact with the inhibitor. |
| Assay Endpoint | The chosen assay may not be sensitive to the effects of thrombin or Factor Xa inhibition in your cell line. Consider alternative assays that measure downstream signaling events (e.g., calcium mobilization, p38 MAPK phosphorylation) or phenotypic outcomes like cell migration or invasion. |
Issue 2: Observed Cellular Toxicity
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | The concentration used may be too high, leading to off-target toxicity. Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range and use concentrations well below this for your experiments. |
| Solvent Toxicity | High concentrations of the organic solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration in your cell culture medium is low (typically ≤ 0.5%) and include a vehicle control with the same solvent concentration. |
| On-Target Toxicity | In some cell lines, the inhibition of thrombin or Factor Xa signaling pathways may genuinely lead to reduced viability or apoptosis. This would be an on-target effect that needs to be characterized. |
| Compound Purity | Impurities in the compound preparation could be causing toxicity. Ensure you are using a high-purity grade of this compound. |
Data Presentation
Table 1: Physicochemical and Biochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₄N₆O₅S | [1][2] |
| Molecular Weight | 436.49 g/mol | [2] |
| Ki (Thrombin) | 4.0 nM | [1][2] |
| Ki (Factor Xa) | 230 nM | [1][2] |
| Storage (Lyophilized) | -20°C, desiccated | [2] |
| Storage (in DMSO) | -20°C, use within 1 month | [2] |
Table 2: Recommended Concentration Ranges for Initial Experiments
| Assay Type | Suggested Starting Concentration Range | Notes |
| Biochemical Assays | 1 nM - 1 µM | Based on Ki values. |
| Cell-Based Assays | 100 nM - 10 µM | Higher concentrations may be needed for cellular penetration and to overcome any potential efflux. Always determine the optimal concentration with a dose-response curve. |
| Toxicity Assays | 1 µM - 50 µM | To establish the cytotoxic threshold. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare a concentrated stock solution of this compound in DMSO and dilute it to working concentrations in cell culture medium.
Materials:
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This compound (lyophilized powder)
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Dimethyl sulfoxide (DMSO), sterile
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Sterile microcentrifuge tubes
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Sterile, light-protected tubes for aliquots
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0.22 µm syringe filter
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Cell culture medium (pre-warmed to 37°C)
Method:
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Stock Solution Preparation (10 mM): a. Allow the vial of this compound to come to room temperature before opening. b. Add the appropriate volume of DMSO to the vial to achieve a 10 mM concentration (e.g., for 1 mg of this compound with a MW of 436.49, add 229.1 µL of DMSO). c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be necessary. d. Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile, light-protected tube. e. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C.
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Working Solution Preparation: a. On the day of the experiment, thaw an aliquot of the 10 mM stock solution at room temperature. b. Pre-warm the required volume of cell culture medium to 37°C. c. Dilute the stock solution into the pre-warmed medium to the desired final concentration. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock to 1 mL of medium. d. Immediately after adding the stock solution, mix the working solution well by gentle vortexing or pipetting. e. Use the freshly prepared working solution to treat your cells immediately.
Protocol 2: Cell Migration Assay (Wound Healing/Scratch Assay)
Objective: To assess the effect of this compound on the migration of adherent cells.
Materials:
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Adherent cells of interest plated in a 24-well plate
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Complete cell culture medium
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Serum-free or low-serum medium
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This compound working solutions
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Sterile p200 pipette tip
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Microscope with a camera
Method:
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Cell Seeding: Seed cells in a 24-well plate at a density that will result in a confluent monolayer the next day.
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Wound Creation: a. Once the cells are confluent, gently create a "scratch" or "wound" in the monolayer using a sterile p200 pipette tip. b. Wash the wells with serum-free medium to remove detached cells.
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Inhibitor Treatment: a. Add serum-free or low-serum medium containing different concentrations of this compound (and a vehicle control) to the respective wells.
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Image Acquisition: a. Immediately capture images of the wounds at time 0. b. Incubate the plate at 37°C. c. Capture images of the same wound areas at regular intervals (e.g., 8, 16, and 24 hours).
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Data Analysis: a. Measure the area of the wound at each time point for each condition. b. Calculate the percentage of wound closure relative to the time 0 image. c. Compare the rate of wound closure in the this compound-treated wells to the vehicle control.
Mandatory Visualization
References
Validation & Comparative
A Comparative Analysis of RWJ-445167 and Other Leading Factor Xa Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational dual thrombin/Factor Xa inhibitor, RWJ-445167, with three clinically approved direct Factor Xa inhibitors: Rivaroxaban, Apixaban, and Edoxaban. The information presented herein is intended to offer an objective overview based on available preclinical and clinical data to aid in research and development efforts.
Executive Summary
The coagulation cascade is a complex series of enzymatic reactions crucial for hemostasis. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapy. While Rivaroxaban, Apixaban, and Edoxaban are highly selective direct FXa inhibitors, this compound exhibits a dual inhibitory mechanism, targeting both Factor Xa and thrombin. This guide delves into a comparative analysis of their inhibitory potency, selectivity, and pharmacokinetic profiles, supported by experimental data and methodologies.
Coagulation Cascade and Inhibitor Targets
The following diagram illustrates the coagulation cascade and highlights the points of intervention for Factor Xa inhibitors and thrombin inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Potency (Ki and IC50)
This table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of the compared compounds against Factor Xa and other key serine proteases. It is important to note that the data for this compound and the other inhibitors are from different studies and direct head-to-head comparisons in the same assays are not publicly available.
| Compound | Target | Ki (nM) | IC50 (nM) | Reference(s) |
| This compound | Factor Xa | 230 | - | [1][2] |
| Thrombin | 4.0 | - | [1][2] | |
| Rivaroxaban | Factor Xa | 0.4 | 2.1 (prothrombinase-bound) | [3] |
| Thrombin | >20,000 (IC50) | >10,000-fold selectivity | ||
| Trypsin | >20,000 (IC50) | >10,000-fold selectivity | ||
| Apixaban | Factor Xa | 0.08 | - | |
| Thrombin | - | >30,000-fold selectivity | ||
| Trypsin | - | >30,000-fold selectivity | ||
| Edoxaban | Factor Xa | 0.561 | 2.98 (prothrombinase-bound) | |
| Thrombin | - | >10,000-fold selectivity |
Table 2: Pharmacokinetic Profiles
This table provides a comparative overview of the key pharmacokinetic parameters of the approved Factor Xa inhibitors. Data for this compound in humans is limited due to its low oral bioavailability; however, preclinical data from a study on its prodrugs in rats is noted.
| Parameter | This compound | Rivaroxaban | Apixaban | Edoxaban |
| Bioavailability (%) | Low (in humans) | 80-100 (10 mg), ~66 (20 mg, fasted) | ~50 | ~62 |
| Tmax (hours) | - | 2-4 | 3-4 | 1-2 |
| Half-life (hours) | - | 5-9 (young), 11-13 (elderly) | ~12 | 10-14 |
| Protein Binding (%) | - | 92-95 | ~87 | ~55 |
| Metabolism | - | CYP3A4/5, CYP2J2 | CYP3A4 (major), others (minor) | Minimal (hydrolysis, conjugation, CYP3A4) |
| Excretion | - | ~2/3 metabolized, ~1/3 unchanged in urine | Renal (~27%), fecal/biliary | Renal (~50%), fecal/biliary (~50%) |
| Reference(s) |
Experimental Protocols
Factor Xa Inhibition Assay (Ki Determination)
The inhibitory constant (Ki) for Factor Xa is a critical parameter for assessing the potency of an inhibitor. A common method to determine Ki is through a chromogenic assay.
Methodology:
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Reagent Preparation: All reagents, including purified human Factor Xa, the test inhibitor at various concentrations, and a specific chromogenic substrate for Factor Xa, are prepared in an appropriate assay buffer (e.g., Tris-HCl with NaCl and CaCl2).
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Enzyme-Inhibitor Incubation: A fixed concentration of Factor Xa is pre-incubated with a range of concentrations of the test inhibitor in a microplate well for a defined period to allow for binding equilibrium to be reached.
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Substrate Addition: The reaction is initiated by the addition of the chromogenic substrate.
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Measurement: The rate of substrate cleavage, which results in a color change, is monitored by measuring the absorbance at 405 nm over time using a microplate reader.
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Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models, such as the Michaelis-Menten equation for competitive inhibition and the Cheng-Prusoff equation.
Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
PT and aPTT are global coagulation assays used to assess the extrinsic/common and intrinsic/common pathways, respectively. They are valuable for evaluating the overall anticoagulant effect of inhibitors.
Prothrombin Time (PT) Assay:
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Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
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Incubation: The plasma sample is incubated at 37°C.
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Initiation: Thromboplastin reagent (containing tissue factor and phospholipids) and calcium are added to the plasma to initiate coagulation via the extrinsic pathway.
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Measurement: The time taken for a fibrin clot to form is measured.
Activated Partial Thromboplastin Time (aPTT) Assay:
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Sample Preparation: Platelet-poor plasma is prepared from citrated whole blood.
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Incubation: The plasma sample is incubated at 37°C with a contact activator (e.g., silica, kaolin) and phospholipids (B1166683) to activate the intrinsic pathway.
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Initiation: Calcium is added to the mixture to initiate coagulation.
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Measurement: The time taken for a fibrin clot to form is measured.
Discussion
This compound presents a unique profile as a dual inhibitor of both Factor Xa and thrombin. Its potency against thrombin (Ki of 4.0 nM) is significantly higher than its potency against Factor Xa (Ki of 230 nM). In contrast, Rivaroxaban, Apixaban, and Edoxaban are highly potent and selective inhibitors of Factor Xa, with Ki values in the sub-nanomolar to low nanomolar range and selectivity of over 10,000-fold against thrombin and other serine proteases.
The dual inhibition by this compound could theoretically offer a broader anticoagulant effect by targeting two key enzymes in the coagulation cascade. However, this may also come with a different safety profile, particularly concerning bleeding risk, which would require thorough investigation.
A major hurdle for the clinical development of this compound was its low oral bioavailability in humans. The approved Factor Xa inhibitors, on the other hand, exhibit predictable pharmacokinetics and good oral bioavailability, allowing for fixed-dosing regimens without the need for routine coagulation monitoring.
Conclusion
This compound is a potent dual inhibitor of thrombin and Factor Xa. While its dual-targeting mechanism is of scientific interest, its lower potency for Factor Xa compared to approved direct Factor Xa inhibitors and its poor oral bioavailability have been significant challenges. Rivaroxaban, Apixaban, and Edoxaban have well-established efficacy and safety profiles as highly selective, orally bioavailable direct Factor Xa inhibitors. Further research on novel delivery systems or prodrug approaches for compounds like this compound could potentially overcome its pharmacokinetic limitations and allow for a re-evaluation of its therapeutic potential. However, based on the currently available data, the approved direct Factor Xa inhibitors represent a more advanced and clinically validated approach to oral anticoagulation.
References
A Comparative Guide: RWJ-445167 Versus Direct Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dual Factor Xa and thrombin inhibitor, RWJ-445167, and the class of direct thrombin inhibitors (DTIs). The information is compiled to assist researchers in understanding the distinct mechanisms, and to the extent publicly available, the performance of these anticoagulant agents.
Mechanism of Action
This compound is a potent, small molecule that functions as a dual inhibitor, targeting two key enzymes in the coagulation cascade: Factor Xa and thrombin (Factor IIa).[1][2][3][4] By inhibiting Factor Xa, this compound blocks the conversion of prothrombin to thrombin. Its subsequent inhibition of thrombin prevents the conversion of fibrinogen to fibrin, a critical step in clot formation.
Direct Thrombin Inhibitors (DTIs) , such as dabigatran (B194492), argatroban, and bivalirudin, exert their anticoagulant effect by binding directly to the active site of thrombin, thereby neutralizing its activity.[5][6][7][8] Unlike indirect thrombin inhibitors, DTIs can inactivate both free and clot-bound thrombin, offering a potential advantage in established thrombosis.[6][8] DTIs can be classified as univalent, binding only to the active site, or bivalent, binding to both the active site and an exosite on the thrombin molecule.[7]
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and the representative direct thrombin inhibitor, dabigatran. It is important to note that direct comparative studies are not available in the public domain.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Parameter | Value (nM) |
| This compound | Thrombin | Ki | 4.0[2][3][4] |
| Factor Xa | Ki | 230[2][3][4] | |
| Dabigatran | Thrombin | Ki | 4.5[9][10] |
| Thrombin-induced Platelet Aggregation | IC50 | 10[9][10] | |
| Thrombin Generation (ETP) | IC50 | 560[9][10] |
Table 2: In Vitro Anticoagulant Activity
| Compound | Assay | Parameter | Concentration (µM) |
| Dabigatran | aPTT | Doubling of clotting time | 0.23[9][10] |
| PT | Doubling of clotting time | 0.83[9][10] | |
| ECT | Doubling of clotting time | 0.18[9][10] |
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are not available in the public literature. The following are general descriptions of methodologies used to assess the activity of anticoagulants, with specific details provided for dabigatran where available.
Determination of Inhibitory Constant (Ki)
A common method for determining the inhibitory constant (Ki) for a competitive inhibitor involves enzymatic assays. For thrombin and Factor Xa, this would typically involve:
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Enzyme and Substrate Preparation : Purified human thrombin or Factor Xa and a specific chromogenic substrate are prepared in a suitable buffer.
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Inhibitor Incubation : A range of concentrations of the inhibitor (e.g., this compound or a DTI) is incubated with the enzyme for a predetermined period to allow for binding equilibrium to be reached.
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Substrate Addition : The reaction is initiated by the addition of the chromogenic substrate.
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Measurement : The rate of substrate hydrolysis is measured spectrophotometrically by monitoring the change in absorbance over time.
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Data Analysis : The Ki is calculated from the reaction rates at different inhibitor and substrate concentrations using models such as the Cheng-Prusoff equation.
In Vitro Coagulation Assays
Standard coagulation assays are performed using human plasma to assess the overall effect of an anticoagulant on the clotting cascade.
-
Activated Partial Thromboplastin Time (aPTT) : This assay evaluates the intrinsic and common pathways of coagulation. Platelet-poor plasma is incubated with a contact activator and phospholipids, followed by the addition of calcium to initiate clotting. The time to clot formation is measured. For dabigatran, the concentration to double the aPTT was determined to be 0.23 µM.[9][10]
-
Prothrombin Time (PT) : This assay assesses the extrinsic and common pathways. Tissue factor and calcium are added to platelet-poor plasma, and the time to clot formation is recorded. Dabigatran doubled the PT at a concentration of 0.83 µM.[9][10]
-
Ecarin Clotting Time (ECT) : This is a more specific assay for direct thrombin inhibitors. Ecarin, a snake venom prothrombin activator, is used to generate meizothrombin, which is then inhibited by the DTI. The time to clot formation is measured. Dabigatran doubled the ECT at a concentration of 0.18 µM.[9][10]
Pharmacokinetics
This compound was advanced into human clinical studies; however, its oral bioavailability was found to be below acceptable limits.[1] This led to the exploration of various prodrugs to improve its pharmacokinetic profile.[1]
Direct Thrombin Inhibitors vary in their pharmacokinetic properties. For instance, dabigatran is administered as a prodrug, dabigatran etexilate, which is converted to the active form after oral administration. It exhibits predictable pharmacokinetics, allowing for fixed-dosing regimens without the need for routine coagulation monitoring in many clinical scenarios.[11]
Summary and Conclusion
This compound represents a dual-action approach to anticoagulation by targeting both Factor Xa and thrombin. This contrasts with the more targeted approach of direct thrombin inhibitors, which specifically inhibit thrombin. Based on the limited available data, this compound and dabigatran have similar inhibitory potency against thrombin in enzymatic assays (Ki of 4.0 nM and 4.5 nM, respectively). However, this compound also possesses inhibitory activity against Factor Xa, albeit at a higher concentration (Ki of 230 nM).
A significant challenge in directly comparing these agents is the lack of publicly available, head-to-head experimental data. The low oral bioavailability of this compound has also limited its clinical development. In contrast, several direct thrombin inhibitors are established therapeutic agents with well-characterized efficacy and safety profiles from extensive clinical trials.
Further research and publication of preclinical data for dual inhibitors like this compound are necessary to fully elucidate their comparative advantages and disadvantages relative to single-target anticoagulants like direct thrombin inhibitors.
References
- 1. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. This compound – Biotech Hub Africa [biotechhubafrica.co.za]
- 5. Oral direct thrombin inhibitors or oral factor Xa inhibitors for the treatment of pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Oral direct thrombin inhibitors or oral factor Xa inhibitors versus conventional anticoagulants for the treatment of pulmonary embolism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparative Evaluation of Direct Thrombin and Factor Xa Inhibitors with Antiplatelet Agents under Flow and Static Conditions: An In Vitro Flow Chamber Model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of RWJ-445167 and Heparin for Anticoagulant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of RWJ-445167, a synthetic dual inhibitor of thrombin and Factor Xa, and heparin, a widely used indirect anticoagulant. This comparison is based on their mechanism of action, in vitro anticoagulant profiles, and available preclinical data.
Introduction
The management and prevention of thromboembolic disorders rely on the use of effective anticoagulants. Heparin, a naturally derived glycosaminoglycan, has been a cornerstone of anticoagulant therapy for decades. It functions indirectly by potentiating the activity of antithrombin (AT), which in turn inhibits thrombin (Factor IIa) and Factor Xa, key enzymes in the coagulation cascade.
In contrast, this compound is a small molecule, direct inhibitor that targets both thrombin and Factor Xa. Developed by Johnson & Johnson, it progressed to human clinical studies. However, its development was halted due to low oral bioavailability. Despite this, its profile as a dual inhibitor presents an interesting case for comparison with traditional anticoagulants like heparin.
Mechanism of Action
The fundamental difference between this compound and heparin lies in their mechanism of action.
This compound is a direct inhibitor, meaning it binds directly to the active sites of thrombin and Factor Xa, thereby neutralizing their enzymatic activity without the need for a cofactor.
Heparin , on the other hand, is an indirect inhibitor. It binds to antithrombin, inducing a conformational change that accelerates the rate at which antithrombin inhibits thrombin and Factor Xa.[1][2]
Signaling Pathway: The Coagulation Cascade
The following diagram illustrates the points of intervention for both this compound and heparin within the coagulation cascade.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and heparin, providing a basis for comparing their anticoagulant potency.
Table 1: In Vitro Inhibitory Activity
| Compound | Target | Inhibition Constant (Ki) |
| This compound | Thrombin (Factor IIa) | 4.0 nM[2][3] |
| Factor Xa | 230 nM[2] | |
| Heparin | Thrombin (Factor IIa) | Antithrombin-dependent |
| Factor Xa | Antithrombin-dependent |
Note: A direct Ki value for heparin is not applicable as its activity is dependent on the presence of antithrombin.
Experimental Protocols
Detailed experimental methodologies are crucial for the interpretation and replication of scientific findings. Below are outlines of the key assays used to characterize the anticoagulant properties of these compounds.
Thrombin and Factor Xa Inhibition Assays (for this compound)
Objective: To determine the inhibitory potency (Ki) of this compound against purified human thrombin and Factor Xa.
Methodology:
-
Enzyme and Substrate Preparation: Purified human α-thrombin and Factor Xa are used. A chromogenic substrate specific for each enzyme is prepared in a suitable buffer (e.g., Tris-HCl with polyethylene (B3416737) glycol).
-
Inhibitor Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.
-
Assay Procedure:
-
The enzyme (thrombin or Factor Xa) is pre-incubated with varying concentrations of this compound in a microplate well for a defined period to allow for binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration. The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of the anticoagulant on the intrinsic and common pathways of coagulation.
Methodology:
-
Plasma Preparation: Citrated human plasma is used.
-
Reagent Preparation: An aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids) and a calcium chloride solution are required.
-
Assay Procedure:
-
Aliquots of plasma are incubated with either this compound or heparin at various concentrations.
-
The aPTT reagent is added to the plasma and incubated for a specified time (e.g., 3-5 minutes) at 37°C.
-
Clotting is initiated by the addition of calcium chloride.
-
The time taken for clot formation is measured using a coagulometer.
-
-
Data Analysis: The clotting time is plotted against the anticoagulant concentration.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of the anticoagulant on the extrinsic and common pathways of coagulation.
Methodology:
-
Plasma Preparation: Citrated human plasma is used.
-
Reagent Preparation: A PT reagent (containing tissue factor and calcium) is used.
-
Assay Procedure:
-
Aliquots of plasma are incubated with either this compound or heparin at various concentrations.
-
The PT reagent is added to the plasma at 37°C.
-
The time to clot formation is measured by a coagulometer.
-
-
Data Analysis: The clotting time is plotted against the anticoagulant concentration.
Experimental Workflow Diagram
Comparative Discussion
Potency and Selectivity: this compound exhibits high potency against thrombin with a Ki of 4.0 nM, while its inhibition of Factor Xa is approximately 57-fold weaker (Ki = 230 nM). This dual-action, with a preference for thrombin, is a distinct feature compared to heparin. Heparin's activity is dependent on antithrombin, and the ratio of its anti-Factor Xa to anti-thrombin activity can vary depending on the molecular weight of the heparin preparation.
Mechanism-Related Advantages and Disadvantages:
-
This compound (Direct Inhibitor):
-
Advantages: Predictable anticoagulant response as it does not bind to plasma proteins. It can inhibit clot-bound thrombin, which is a limitation for the heparin-antithrombin complex.
-
Disadvantages: Lack of a specific reversal agent can be a concern in cases of bleeding. The development of this compound was halted due to poor oral bioavailability.
-
-
Heparin (Indirect Inhibitor):
-
Advantages: Long history of clinical use and a well-established safety profile. The anticoagulant effect can be reversed with protamine sulfate.
-
Disadvantages: Variable anticoagulant response due to binding to plasma proteins and platelets, requiring regular monitoring. Ineffective against clot-bound thrombin. Risk of heparin-induced thrombocytopenia (HIT).
-
Conclusion
This compound and heparin represent two distinct approaches to anticoagulation. This compound, as a direct dual inhibitor, offers the potential for a more predictable anticoagulant effect and activity against clot-bound thrombin. However, challenges in its oral bioavailability have limited its clinical development. Heparin remains a vital anticoagulant due to its established efficacy and the availability of a reversal agent, despite its less predictable pharmacokinetic profile. The comparative study of such compounds provides valuable insights for the design and development of future anticoagulant therapies that aim to combine the advantages of both direct and indirect inhibitory mechanisms while minimizing their respective drawbacks.
References
Lack of Direct Comparative Studies on RWJ-445167 and Bivalirudin
As of the latest available research, no head-to-head clinical or preclinical studies directly comparing the performance of RWJ-445167 and bivalirudin (B194457) have been published. This compound, a dual inhibitor of thrombin and factor Xa, underwent initial clinical investigation but faced challenges with oral bioavailability[1]. Bivalirudin, a direct thrombin inhibitor, is an established anticoagulant used in clinical practice, particularly in patients undergoing percutaneous coronary intervention (PCI)[2][3].
This guide, therefore, provides a comparative overview based on the individual characteristics and available data for each compound.
Overview of this compound
This compound (also known as 3DP-10017) is a potent, synthetic small molecule that acts as a dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.
Mechanism of Action: this compound exhibits potent antithrombotic activity by simultaneously inhibiting both thrombin and Factor Xa. Its inhibitory constants (Ki) are reported to be 4.0 nM for thrombin and 230 nM for Factor Xa[4][5]. By targeting two distinct points in the coagulation pathway, this compound has the potential for a broad anticoagulant effect.
Clinical Development: The compound was advanced into human clinical studies. However, its development was hampered by low oral bioavailability in humans, which limited its potential as an oral anticoagulant[1]. Research efforts were subsequently directed towards developing prodrugs of this compound to improve its absorption after oral administration[1].
Overview of Bivalirudin
Bivalirudin is a synthetic, 20-amino acid polypeptide that is a specific and reversible direct thrombin inhibitor (DTI)[6][7].
Mechanism of Action: Bivalirudin directly inhibits thrombin by binding to both its catalytic site and its anion-binding exosite[2][3][8]. This dual binding allows it to inhibit both circulating and clot-bound thrombin, a key advantage over indirect thrombin inhibitors like heparin[3][9]. Thrombin plays a central role in the coagulation cascade by converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot[6]. By inhibiting thrombin, bivalirudin prevents the formation of fibrin clots[6]. The binding of bivalirudin to thrombin is reversible, as thrombin slowly cleaves the bivalirudin molecule, leading to the recovery of thrombin function[8].
Pharmacokinetics: Bivalirudin has a rapid onset of action and a short half-life of about 25 minutes in patients with normal renal function[2][3][6]. It does not bind to plasma proteins (other than thrombin) or red blood cells, which contributes to its predictable anticoagulant response[3]. The drug is cleared from the plasma through a combination of proteolytic cleavage and renal mechanisms[2][7].
Clinical Use: Bivalirudin is primarily used as an anticoagulant in patients undergoing percutaneous coronary intervention (PCI)[2]. Clinical trials have demonstrated its efficacy and safety in this setting, showing a lower risk of major bleeding compared to heparin-based therapies, although with a potential for an increased risk of stent thrombosis[10][11]. It is also considered an alternative to heparin in patients with heparin-induced thrombocytopenia (HIT)[12].
Comparative Data
The following table summarizes the key characteristics of this compound and bivalirudin based on available data.
| Feature | This compound | Bivalirudin |
| Drug Class | Dual Thrombin and Factor Xa Inhibitor | Direct Thrombin Inhibitor |
| Chemical Nature | Small molecule, oxyguanidine-based | Synthetic 20-amino acid peptide |
| Mechanism of Action | Inhibits both thrombin and Factor Xa | Directly inhibits thrombin by binding to the catalytic site and anion-binding exosite |
| Inhibitory Constant (Ki) | Thrombin: 4.0 nM, Factor Xa: 230 nM[4][5] | Not typically described by a single Ki value due to its bivalent and reversible binding mechanism |
| Half-life | Not well-established in humans | ~25 minutes in patients with normal renal function[2][6] |
| Administration | Investigated for oral administration[1] | Intravenous[2] |
| Clinical Status | Clinical development halted due to low oral bioavailability[1] | Approved and used in clinical practice, especially for PCI[2] |
Signaling and Coagulation Pathway Diagrams
The following diagrams illustrate the points of intervention for this compound and bivalirudin within the coagulation cascade.
Figure 1: Mechanism of action of this compound in the coagulation cascade.
Figure 2: Mechanism of action of bivalirudin in the coagulation cascade.
Experimental Protocols
Due to the absence of direct comparative studies, specific experimental protocols for a head-to-head comparison of this compound and bivalirudin are not available. However, the evaluation of anticoagulant agents typically involves a standard set of in vitro and in vivo assays.
In Vitro Anticoagulant Activity:
-
Enzyme Inhibition Assays: To determine the inhibitory potency (Ki) against target enzymes (thrombin, Factor Xa), purified enzymes and their respective chromogenic substrates are used. The inhibitor is incubated with the enzyme, and the rate of substrate cleavage is measured spectrophotometrically.
-
Coagulation Assays: The effect of the compounds on global clotting times is assessed using human plasma.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways.
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways.
-
Thrombin Time (TT): Measures the final step of coagulation, the conversion of fibrinogen to fibrin by thrombin.
-
In Vivo Thrombosis Models:
-
Animal Models: The antithrombotic efficacy is evaluated in various animal models of thrombosis, such as:
-
Ferric Chloride-induced Arterial Thrombosis: A model to assess the prevention of occlusive thrombus formation in arteries.
-
Venous Stasis Models: To evaluate the prevention of venous thrombus formation.
-
-
Bleeding Time Models: The potential for bleeding is a critical safety parameter and is often assessed using tail transection or ear puncture models in rodents.
Pharmacokinetic Studies:
-
Animal and Human Studies: These studies are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the drug candidates. Plasma concentrations of the drug are measured over time after administration via different routes (e.g., intravenous, oral).
The following diagram outlines a general experimental workflow for the preclinical evaluation of anticoagulant drugs.
Figure 3: General experimental workflow for preclinical anticoagulant drug discovery.
References
- 1. Exploration of potential prodrugs of this compound, an oxyguanidine-based dual inhibitor of thrombin and factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Bivalirudin - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. adooq.com [adooq.com]
- 6. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 7. Bivalirudin: pharmacology and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Angiomax (Bivalirudin): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. The mechanism of action of thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Safety and Effectiveness of Bivalirudin in Patients Undergoing Percutaneous Coronary Intervention: A Systematic Review and Meta-Analysis [frontiersin.org]
- 11. Bivalirudin versus heparin in patients planned for percutaneous coronary intervention: a meta-analysis of randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ROTEM and Bivalirudin: The Confounding Challenges Ahead - Journal of Cardiac Critical Care TSS [jcardcritcare.org]
Evaluating the Selectivity of RWJ-445167: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selectivity of RWJ-445167, a dual inhibitor of thrombin and factor Xa, with other anticoagulants. The information presented is supported by experimental data to assist in evaluating its potential therapeutic applications.
Executive Summary
This compound is a potent dual inhibitor of two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa. Experimental data indicates that this compound exhibits a higher affinity for thrombin compared to Factor Xa. This guide will delve into the quantitative selectivity of this compound and compare it with other single-target and dual-target inhibitors, providing a clear perspective on its biochemical profile.
Data Presentation: Selectivity of Coagulation Inhibitors
The following table summarizes the inhibitory constants (Ki) of this compound and other notable anticoagulants against their primary targets, thrombin and Factor Xa. A lower Ki value indicates a higher binding affinity and greater potency.
| Inhibitor | Type | Thrombin (Ki, nM) | Factor Xa (Ki, nM) | Selectivity (Factor Xa Ki / Thrombin Ki) |
| This compound | Dual | 4.0 [1] | 230 [1] | 57.5 |
| Argatroban | Selective Thrombin | 16.23[2] | - | Not Applicable |
| Dabigatran | Selective Thrombin | 4.5[3] | - | Not Applicable |
| Rivaroxaban | Selective Factor Xa | - | 0.41[2] | Not Applicable |
| EP217609 | Dual | 0.03-0.04 | - (Indirect) | Not Directly Comparable |
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot to prevent blood loss following vascular injury. This process is divided into the intrinsic, extrinsic, and common pathways. This compound exerts its anticoagulant effect by inhibiting two critical enzymes in the common pathway: Factor Xa, which is responsible for the conversion of prothrombin to thrombin, and thrombin itself, which converts fibrinogen to fibrin.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic inhibition profile of RWJ-445167, a dual inhibitor of thrombin and factor Xa. While specific cross-reactivity data against a broad panel of related enzymes is not extensively available in the public domain, this document summarizes the existing inhibitory data and outlines the standard experimental methodologies for such assessments.
Executive Summary
This compound is a potent, dual-action inhibitor targeting two key enzymes in the coagulation cascade: thrombin and factor Xa.[1][2] Its high affinity for these targets underscores its potential as an antithrombotic agent. However, a comprehensive understanding of its selectivity and potential off-target effects requires assessment against a wider range of related proteases. This guide presents the currently available inhibition data for its primary targets and provides generalized experimental protocols for researchers seeking to evaluate its cross-reactivity profile further.
Quantitative Inhibition Data
The inhibitory activity of this compound against its two primary targets is summarized in the table below. The data is presented as the inhibition constant (Ki), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
| Enzyme | Class | Ki (nM) |
| Thrombin | Serine Protease | 4.0 |
| Factor Xa | Serine Protease | 230 |
Data sourced from commercially available product information.[1][2]
Signaling Pathway and Inhibition
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin (B1330869) clot. Factor Xa and thrombin are critical serine proteases that act at key junctures in this pathway. This compound exerts its anticoagulant effect by directly inhibiting these two enzymes.
Caption: Inhibition of Factor Xa and Thrombin by this compound in the coagulation cascade.
Experimental Protocols
The following is a generalized protocol for determining the inhibition constant (Ki) of a compound against a serine protease, based on standard methodologies. Specific conditions may need to be optimized for each enzyme-inhibitor pair.
Objective: To determine the Ki of this compound against a panel of related serine proteases.
Materials:
-
Purified serine proteases (e.g., thrombin, factor Xa, trypsin, plasmin)
-
This compound
-
Chromogenic or fluorogenic substrate specific for each enzyme
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate pH and salt concentrations)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitor in assay buffer.
-
Prepare solutions of the enzyme and substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
To the wells of a microplate, add the assay buffer.
-
Add the inhibitor dilutions to the respective wells.
-
Add the enzyme solution to all wells except for the blank controls.
-
Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
-
Initiation of Reaction:
-
Add the substrate solution to all wells to start the enzymatic reaction.
-
-
Data Acquisition:
-
Measure the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the progress curves.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a suitable dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Experimental Workflow for Inhibitor Characterization
The process of characterizing a new enzyme inhibitor typically follows a structured workflow, from initial screening to detailed kinetic analysis.
References
Benchmarking RWJ-445167: A Comparative Guide for Novel Anticoagulant Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RWJ-445167, a novel dual inhibitor of thrombin and Factor Xa, against established anticoagulants. This document is intended to serve as a resource for researchers and professionals in the field of antithrombotic drug development, offering a side-by-side analysis of mechanisms of action, available performance data, and detailed experimental protocols for comparative in vitro evaluation.
Introduction to this compound and Established Anticoagulants
This compound is a potent, dual-action anticoagulant that targets two key enzymes in the coagulation cascade: thrombin (Factor IIa) and Factor Xa.[1][2] Its dual inhibitory mechanism presents a unique profile compared to established anticoagulants, which typically target a single factor or pathway. This guide benchmarks this compound against four widely used anticoagulants:
-
Warfarin: A vitamin K antagonist that indirectly inhibits the synthesis of several clotting factors.
-
Heparin (Unfractionated): An indirect anticoagulant that potentiates the activity of antithrombin, leading to the inhibition of thrombin and Factor Xa.
-
Rivaroxaban: A direct oral anticoagulant (DOAC) that selectively inhibits Factor Xa.
-
Apixaban: Another direct oral anticoagulant (DOAC) that is a selective inhibitor of Factor Xa.
Mechanisms of Action
The anticoagulant effect of these compounds is achieved through distinct interactions with the coagulation cascade.
Coagulation Cascade Overview
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
This compound: Dual Inhibition
This compound directly inhibits both thrombin and Factor Xa, key enzymes in the common pathway of the coagulation cascade.[1][2]
Established Anticoagulants: Mechanisms of Action
The established anticoagulants in this comparison utilize different strategies to achieve their effects.
References
Safety Operating Guide
Proper Disposal of RWJ-445167: A Guide for Laboratory Professionals
For research use only. Not intended for human use.
Researchers and laboratory personnel engaged in drug development and scientific research must adhere to strict safety protocols for the handling and disposal of chemical compounds. This guide provides essential, immediate safety and logistical information for the proper disposal of RWJ-445167, a dual inhibitor of thrombin and factor Xa. Given the absence of a specific Safety Data Sheet (SDS), a precautionary approach, treating the compound as hazardous waste, is mandatory.
Pre-Disposal and Handling
Prior to disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.
Disposal Protocol
The disposal of this compound must comply with all local, state, and federal regulations. The following step-by-step procedure outlines the recommended course of action:
-
Treat as Hazardous Waste : In the absence of specific disposal information, this compound and any materials contaminated with it (e.g., vials, pipette tips, absorbent paper) must be treated as hazardous chemical waste.[1][2][3]
-
Segregation : Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[2][3] The container must be made of a material compatible with the chemical.
-
Labeling : The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazard information. If the solvent used to dissolve this compound is also hazardous, it must also be listed on the label.
-
Container Management : The waste container must be kept securely closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.
-
Contact Environmental Health and Safety (EHS) : Your institution's Environmental Health and Safety (EHS) office is the primary resource for guidance on hazardous waste disposal. Contact them to schedule a pickup for the properly labeled waste container. Do not attempt to dispose of this compound down the drain or in regular trash.
-
Decontamination : Any laboratory equipment that comes into contact with this compound should be decontaminated. If disposable, it should be discarded as hazardous waste. Non-disposable items should be thoroughly cleaned using a suitable solvent, and the rinsate collected as hazardous waste.
-
Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container labels should be defaced before disposal in regular trash, if permitted by your institution's policies.
Quantitative Data Summary
Without a specific Safety Data Sheet, quantitative data for this compound is limited. The following table summarizes available information:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₄N₆O₅S | AdooQ Bioscience |
| Molecular Weight | 436.49 g/mol | AdooQ Bioscience |
| Ki (thrombin) | 4.0 nM | MedChemExpress |
| Ki (factor Xa) | 230 nM | MedChemExpress |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is provided as a general guide. Always consult your institution's specific policies and procedures for hazardous waste management and contact your EHS office for definitive guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
